molecular formula C5H5BrN2 B598269 2-Bromo-5-methylpyrimidine CAS No. 150010-20-1

2-Bromo-5-methylpyrimidine

Cat. No.: B598269
CAS No.: 150010-20-1
M. Wt: 173.013
InChI Key: KYCGEJNZMHUBMX-UHFFFAOYSA-N
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Description

2-Bromo-5-methylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H5BrN2 and its molecular weight is 173.013. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCGEJNZMHUBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671906
Record name 2-Bromo-5-methylpyrimidine
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Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150010-20-1
Record name 2-Bromo-5-methylpyrimidine
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Record name 2-bromo-5-methylpyrimidine
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-methylpyrimidine. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize such building blocks in the synthesis of novel chemical entities. This document summarizes key molecular identifiers, computed physical and chemical properties, and provides detailed experimental protocols for their determination.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. Quantitative data is primarily based on computational models due to the limited availability of experimentally determined values in published literature.

Table 1: Molecular Identifiers and Structural Information

IdentifierValue
IUPAC Name This compound[1]
CAS Number 150010-20-1[1]
Molecular Formula C₅H₅BrN₂[1]
Molecular Weight 173.01 g/mol [1]
Canonical SMILES CC1=CN=C(N=C1)Br[1]
InChI Key KYCGEJNZMHUBMX-UHFFFAOYSA-N[1]
Physical Form Solid (at standard conditions)

Table 2: Computed Physicochemical Properties

PropertyValueSource
Exact Mass 171.96361 DaPubChem[1]
Topological Polar Surface Area 25.8 ŲPubChem[1]
Complexity 68.8PubChem[1]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound.

2.1. Melting Point Determination

  • Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

  • Methodology:

    • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

    • The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) with constant stirring of the heating medium (e.g., silicone oil) to ensure uniform temperature distribution.

    • The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.

2.2. Boiling Point Determination (Micro Method)

  • Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

  • Methodology:

    • A small amount of the substance is placed in a small test tube.

    • A capillary tube, sealed at the upper end, is placed with its open end down into the test tube.

    • The test tube is attached to a thermometer and heated in a suitable bath.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

2.3. Solubility Assessment

  • Objective: To determine the solubility of this compound in various solvents.

  • Methodology:

    • A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) in a sealed vial at a controlled temperature.

    • The mixture is agitated (e.g., using a shaker or vortex mixer) until equilibrium is reached.

    • The solution is then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • The process is repeated with different amounts of the compound to determine the saturation point.

2.4. Spectroscopic Analysis

  • Objective: To obtain structural information and confirm the identity of this compound.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • The solution is transferred to an NMR tube.

      • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

      • The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.

    • Mass Spectrometry (MS):

      • A sample of the compound is introduced into the mass spectrometer.

      • The sample is ionized using a suitable technique (e.g., electron ionization - EI).

      • The mass-to-charge ratio (m/z) of the resulting ions is measured.

      • The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides further structural information. The presence of bromine is typically indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Synthesis and Reaction Pathway Visualization

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, which is a key intermediate in the synthesis of various biologically active molecules. The synthesis often involves the modification of a pre-existing pyrimidine ring system.

G cluster_0 Synthesis of this compound A 2-Amino-5-methylpyrimidine (Starting Material) B Diazotization (NaNO₂, HBr) A->B Step 1 C Sandmeyer Reaction (CuBr) B->C Step 2 D This compound (Final Product) C->D Step 3 E Purification (Chromatography/Recrystallization) D->E Step 4

References

Navigating the Solubility Landscape of 2-Bromo-5-methylpyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of 2-Bromo-5-methylpyrimidine in various common organic solvents can be made. The molecule's structure, featuring a polar pyrimidine ring and a bromine substituent, suggests a moderate degree of polarity.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, AcetoneHighThe high polarity of these solvents can effectively solvate the polar pyrimidine ring and the C-Br bond.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group in these solvents can engage in dipole-dipole interactions. For a related compound, 5-Bromo-2-methyl-pyrimidine, it is known to be soluble in Methanol.[1][2]
Halogenated Dichloromethane, ChloroformModerateThe polarity of these solvents is comparable to that of the solute.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateThese solvents possess some polarity but are generally less polar than aprotic or protic polar solvents.
Aromatic Toluene, XyleneLowThe non-polar nature of these aromatic solvents makes them poor solvents for the relatively polar this compound.
Non-polar Hexane, HeptaneVery LowThe significant difference in polarity between the solute and these non-polar solvents will likely result in negligible solubility.

Disclaimer: The information presented in this table is a qualitative prediction and should be confirmed through experimental validation.

Experimental Determination of Solubility

Accurate and quantitative solubility data must be determined empirically. The following are standard and robust experimental protocols that can be employed.

Gravimetric Method

This classical method is straightforward and provides a direct measure of solubility.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Visually confirm the presence of undissolved solid to ensure the solution is saturated.

  • Sample Withdrawal and Filtration:

    • Allow the mixture to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

    • Filter the solution using a suitable syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

  • Solvent Evaporation and Mass Determination:

    • Transfer a known volume of the clear, saturated filtrate to a pre-weighed container.

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation of Solubility:

    • The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL or mg/mL).

High-Performance Liquid Chromatography (HPLC) Method

This analytical method is highly sensitive and requires a smaller amount of material compared to the gravimetric method.

Methodology:

  • Preparation of a Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Step 1).

  • Sample Preparation for Analysis:

    • After equilibration, filter the saturated solution through a suitable syringe filter.

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

    • Inject the diluted sample solution into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mol/L or mg/mL.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result Compound This compound Equilibration Prepare Saturated Solution (Constant Temperature & Agitation) Compound->Equilibration Solvent Select Organic Solvent Solvent->Equilibration Filtration Filter to Remove Excess Solid Equilibration->Filtration Gravimetric Gravimetric Method: Evaporate Solvent & Weigh Residue Filtration->Gravimetric Path 1 HPLC HPLC Method: Dilute & Analyze vs. Standards Filtration->HPLC Path 2 SolubilityData Quantitative Solubility Data (e.g., g/100 mL, mol/L) Gravimetric->SolubilityData HPLC->SolubilityData

References

A Comprehensive Technical Overview of 2-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the chemical properties of 2-Bromo-5-methylpyrimidine, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueSource
Molecular Formula C5H5BrN2[1]
Molecular Weight 173.01 g/mol [1]

Structural and Elemental Composition

The chemical formula, C5H5BrN2, indicates that each molecule of this compound is composed of five carbon atoms, five hydrogen atoms, one bromine atom, and two nitrogen atoms. This specific arrangement of atoms within the pyrimidine ring, along with the bromine and methyl substituents, dictates its chemical reactivity and suitability as a precursor in the synthesis of more complex molecules.

molecular_composition A This compound B Molecular Formula C5H5BrN2 A->B C Molecular Weight 173.01 g/mol A->C D Elemental Composition B->D E Carbon (C) D->E F Hydrogen (H) D->F G Bromine (Br) D->G H Nitrogen (N) D->H

Diagram illustrating the core molecular properties of this compound.

Experimental Protocols

Detailed experimental methodologies for the determination of molecular weight and formula, while not explicitly detailed in the provided search results, would typically involve the following standard analytical techniques:

  • Mass Spectrometry (MS): To determine the precise molecular weight and isotopic distribution, providing strong evidence for the elemental composition. High-resolution mass spectrometry (HRMS) is often employed for unambiguous formula determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure, confirming the connectivity of the atoms and the positions of the substituents on the pyrimidine ring.

  • Elemental Analysis: This combustion analysis technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be used to empirically determine the chemical formula.

Due to the absence of specific experimental papers in the search results, detailed protocols from cited literature cannot be provided. Researchers should refer to standard organic chemistry laboratory manuals and specialized analytical chemistry texts for comprehensive experimental procedures.

References

Commercial Availability and Synthetic Strategies for 2-Bromo-5-methylpyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 2-Bromo-5-methylpyrimidine, a key building block for researchers, scientists, and drug development professionals. This document outlines the current landscape of suppliers, provides a detailed look into synthetic methodologies, and explores its relevance in the development of targeted therapeutics.

Commercial Availability

This compound is commercially available from a variety of suppliers, catering to research and development needs. The purity and quantity of the compound can vary, impacting its application in sensitive downstream processes. A summary of representative commercial data is presented below.

SupplierPurityQuantityPrice (USD)
Thermo Scientific Chemicals 95%250 mgVaries
CymitQuimica 98.0%1 g€49.00
5 g€181.00
10 g€335.00
25 g€678.00
250 mg€16.00
CP Lab Safety 96%10 gVaries

Note: Prices are subject to change and may not include shipping and handling fees. Researchers are advised to contact suppliers directly for the most current pricing and availability.

Synthesis of Pyrimidine Derivatives: A Methodological Overview

Experimental Protocol: Synthesis of 2-methyl-5-bromopyrimidine from 2-amino-5-bromopyrimidine

This protocol is adapted from patent CN113683571A and describes a multi-step synthesis.[1]

Step 1: Diazotization and Halogenation of 2-amino-5-bromopyrimidine

  • To a reaction flask containing 2-amino-5-bromopyrimidine, add a suitable acidic solution (e.g., hydrobromic acid).

  • Cool the mixture to 0-4°C.

  • Slowly add a solution of sodium nitrite to initiate the diazotization reaction, maintaining the temperature between 0-4°C.

  • After the reaction is complete, the diazonium salt is then subjected to a Sandmeyer or similar halogenation reaction to replace the diazonium group with a halogen (e.g., bromine or chlorine), yielding a 2-halo-5-bromopyrimidine intermediate.

Step 2: Substitution Reaction

  • The 2-halo-5-bromopyrimidine intermediate is then reacted with a suitable nucleophile, such as a carboxylic diester, in the presence of a base.

  • This substitution reaction introduces a precursor to the methyl group at the 2-position of the pyrimidine ring.

Step 3: Decarboxylation and Methylation

  • The product from the substitution reaction is then subjected to hydrolysis and decarboxylation under alkaline and high-temperature conditions.

  • This final step removes the ester group and results in the formation of 2-methyl-5-bromopyrimidine.

Researchers can adapt this methodology, potentially by starting with 2-amino-5-methylpyrimidine and performing a diazotization followed by a Sandmeyer reaction with a bromide source, to synthesize the target molecule, this compound.

Applications in Drug Discovery and Signaling Pathways

Pyrimidine derivatives are integral to the development of a wide range of therapeutics, particularly in the field of oncology and immunology. This compound serves as a versatile intermediate for the synthesis of more complex molecules that can modulate the activity of key signaling pathways.

Intermediate for Kinase Inhibitors

Substituted pyrimidines are a common scaffold in the design of kinase inhibitors. These inhibitors often target the ATP-binding site of kinases, and the pyrimidine core can be functionalized to achieve high affinity and selectivity. Derivatives of this compound are potential precursors for inhibitors of critical cancer-related signaling pathways, such as:

  • Anaplastic Lymphoma Kinase (ALK) Signaling: The ALK signaling pathway, when constitutively activated by genetic alterations, is a key driver in several cancers, including non-small cell lung cancer.[2] ALK inhibitors block the downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, thereby inhibiting cell proliferation and survival.[3][4]

  • Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR signaling pathway is crucial for normal cell growth and development, but its dysregulation is a hallmark of many cancers.[5][6] EGFR inhibitors, often based on pyrimidine scaffolds, block the activation of downstream pathways like the PI3K-Akt and Ras-MAPK pathways, leading to reduced tumor growth and survival.[5][7]

The bromine atom on the this compound molecule provides a convenient handle for synthetic chemists to introduce various substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate a library of potential kinase inhibitors.

experimental_workflow cluster_synthesis Synthesis of Kinase Inhibitor cluster_screening Biological Screening start This compound coupling Suzuki-Miyaura Coupling (with Boronic Acid) start->coupling Pd Catalyst, Base intermediate Aryl-substituted 5-methylpyrimidine coupling->intermediate modification Further Functionalization intermediate->modification inhibitor Final Kinase Inhibitor modification->inhibitor assay Kinase Activity Assay inhibitor->assay cell_based Cell-based Proliferation Assay inhibitor->cell_based data IC50 Determination assay->data cell_based->data signaling_pathway cluster_complement Alternative Complement Pathway cluster_inhibition Inhibition C3b C3b C3_convertase C3 Convertase (C3bBb) C3b->C3_convertase binds FactorB Factor B FactorB->C3_convertase binds FactorD Factor D FactorD->C3_convertase cleaves Factor B Amplification Amplification Loop C3_convertase->Amplification drives Inhibitor Factor D Inhibitor (derived from this compound) Inhibitor->FactorD inhibits

References

Navigating the Solid State: A Technical Guide to the Crystal Structure of 2-Bromo-5-methylpyridine, an Analog of 2-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the crystal structure of 2-bromo-5-methylpyridine is presented here as a proxy for 2-bromo-5-methylpyrimidine, for which, despite extensive searches of crystallographic databases, no publicly available crystal structure data has been found. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the crystallographic parameters, experimental methodologies, and molecular geometry of the closely related pyridine analog.

The study of the three-dimensional arrangement of atoms in a molecule is crucial for understanding its physical and chemical properties, which in turn influences its biological activity. While the crystal structure of this compound remains elusive, the analysis of its pyridine counterpart provides valuable insights into the potential solid-state behavior and intermolecular interactions that could be expected for the pyrimidine derivative.

Crystallographic Data Summary

The crystal structure of 2-bromo-5-methylpyridine has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement details is provided in the table below. This information is essential for understanding the quality of the crystal structure determination and for any further computational or comparative studies.

Parameter Value
Chemical Formula C₆H₆BrN
Formula Weight 172.02 g/mol
Crystal System Monoclinic
Space Group P2₁/m
a (Å) 6.1889
b (Å) 6.614
c (Å) 7.835
α (°) 90
β (°) 93.503
γ (°) 90
Volume (ų) 319.9
Z 2
Calculated Density (g/cm³) 1.786
Absorption Coefficient (mm⁻¹) 6.46
F(000) 168
Crystal Size (mm³) 0.20 x 0.15 x 0.10
Theta range for data collection (°) 2.5 to 27.5
Reflections collected 1450
Independent reflections 365
R-factor (%) 2.73

Experimental Protocols

The determination of the crystal structure of 2-bromo-5-methylpyridine involved a series of well-defined experimental steps, from sample preparation to data analysis. A detailed methodology is outlined below.

Synthesis and Crystallization

A commercial sample of 2-bromo-5-methylpyridine was used for the crystallization process. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol/water solution.

X-ray Data Collection

A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant temperature during data collection. The diffraction data were collected using graphite-monochromated Mo Kα radiation.

Structure Solution and Refinement

The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Molecular and Crystal Structure Description

The asymmetric unit of 2-bromo-5-methylpyridine contains one half of the molecule, with the other half generated by a crystallographic mirror plane. The molecule is essentially planar. In the crystal, molecules are linked by weak C-H···N hydrogen bonds, forming chains along the a-axis.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination start Commercial 2-Bromo-5-methylpyridine crystallization Slow evaporation from ethanol/water start->crystallization crystal Single Crystal Formation crystallization->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection (Mo Kα radiation) mounting->data_collection solution Structure Solution (Direct Methods) data_collection->solution refinement Structure Refinement (Full-matrix least-squares) solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow for the crystal structure determination of 2-bromo-5-methylpyridine.

2D representation of the molecular structure of 2-bromo-5-methylpyridine.

Implications for Drug Development

The structural information derived from 2-bromo-5-methylpyridine can be valuable for the rational design of novel drug candidates. Understanding the preferred conformations and intermolecular interactions can aid in the development of structure-activity relationships (SAR) for pyrimidine-based compounds. The bromine atom, for instance, can participate in halogen bonding, which is an increasingly recognized interaction in drug-receptor binding. While the core is a pyridine, the substituent effects and potential for hydrogen bonding are transferable concepts to the analogous pyrimidine system. This analysis serves as a foundational step for further computational studies to model the behavior of this compound and its derivatives in biological systems.

The Rising Therapeutic Potential of 2-Bromo-5-methylpyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in the nucleobases of DNA and RNA and its role as a privileged structure in a multitude of clinically approved drugs.[1][2][3][4] Among the vast array of pyrimidine derivatives, those containing a 2-bromo-5-methyl substitution pattern have emerged as a versatile class of compounds with significant and diverse biological activities. The strategic placement of the bromine atom provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[5][6] This technical guide provides an in-depth overview of the biological activities of 2-Bromo-5-methylpyrimidine derivatives, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity and Kinase Inhibition

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[6][7] The pyrimidine core can effectively mimic the purine ring of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.

Bcr-Abl Inhibition

A series of 2-methylpyrimidine derivatives have been designed and synthesized as potent inhibitors of the Bcr-Abl fusion protein, including the challenging T315I mutant which confers resistance to many existing therapies.[8]

Table 1: Inhibitory Activity of 2-Methylpyrimidine Derivatives against Bcr-Abl Kinase and K562 Cell Line [8]

CompoundBcr-Abl WT IC50 (nM)Bcr-Abl E255K IC50 (nM)Bcr-Abl Q252H IC50 (nM)Bcr-Abl G250E IC50 (nM)Bcr-Abl T315I IC50 (µM)K562 Cell Line IC50 (nM)
7u0.130.170.240.190.651.1
VEGFR-2 Inhibition

Novel pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Several of these compounds exhibited potent anti-proliferative activity against cancer cell lines that overexpress VEGFR-2.[9]

Table 2: In Vitro Anti-proliferative and VEGFR-2 Inhibitory Activities of Pyrimidine-5-carbonitrile Derivatives [9]

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)VEGFR-2 IC50 (µM)
9d10.338.642.41
11e1.141.540.61
12b2.083.210.53
12d5.334.871.61
Sorafenib3.114.230.19
Other Kinase Targets

Derivatives of the structurally related 2-amino-5-bromo-4-methylpyridine have been shown to inhibit other important kinases such as Anaplastic Lymphoma Kinase (ALK), Polo-like kinase 4 (PLK4), and p38 MAP kinase, suggesting that this compound derivatives could also be tailored to target these pathways.[6][7][10]

Antimicrobial Activity

Pyrimidine derivatives have a long history as antimicrobial agents.[11][12] The incorporation of a this compound core into various molecular scaffolds has yielded compounds with promising activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Fused Pyrimidine Derivatives [12]

CompoundBacillus cereus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)Pseudomonas aeruginosa (Zone of Inhibition, mm)Salmonella typhimurium (Zone of Inhibition, mm)Candida albicans (Zone of Inhibition, mm)Rhizopus oligosporus (Zone of Inhibition, mm)
4181719162018
5212022192321
Cephradine25242623--

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of 5-Bromo-2-methyl-pyrimidine involves the reaction of 2-amino-5-bromopyrimidine or 2-hydroxy-5-bromopyrimidine as starting materials.[13] Another approach utilizes a one-step reaction of 2-bromomalonaldehyde with acetamidine hydrochloride.[14]

General Protocol for the Synthesis of a Pyridinylimidazole p38 MAP Kinase Inhibitor from a Bromopyridine Analogue [10]

This protocol outlines a potential synthetic route adaptable for this compound derivatives.

  • Synthesis of the Imidazole Moiety: Combine 4-fluorobenzaldehyde (1.0 eq), glyoxal (40% in water, 1.1 eq), and ammonium hydroxide (2.0 eq) in methanol. Stir the mixture at room temperature for 24 hours. Concentrate the reaction mixture and purify the residue by column chromatography to yield 4-(4-fluorophenyl)-1H-imidazole.[10]

  • Suzuki-Miyaura Cross-Coupling: To a reaction vessel, add the bromopyrimidine derivative (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).[6]

  • Reaction Conditions: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (4:1). Heat the mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.[10]

  • Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[10]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[10]

This is a general protocol for determining the in vitro potency of synthesized compounds against a target kinase.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup: In a 384-well plate, add 1 µL of the test compound dilution. Add 2 µL of the target kinase solution.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[10]

Antiproliferative MTT Assay[5]

This assay is commonly used to evaluate the cytotoxic activity of compounds against cancer cell lines.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically 0.1 to 100 µM) and incubate for an additional 48-72 hours.[5]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50).

Antimicrobial Disk Diffusion Assay[11]

This method is used to screen for antimicrobial activity.

  • Plate Preparation: Prepare agar plates seeded with the test microorganism (bacteria or fungi).

  • Disk Application: Place sterile filter paper disks saturated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by pyrimidine derivatives and a general workflow for their synthesis and evaluation.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, ALK) Growth Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Bcr-Abl Bcr-Abl Bcr-Abl->RAS Bcr-Abl->PI3K Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->RTK Inhibition Pyrimidine Derivative->Bcr-Abl Inhibition

Caption: Generalized Kinase Signaling Pathway and Inhibition.

G start Design & Synthesis sub Substitution Reactions (e.g., Suzuki Coupling) start->sub purify Purification & Characterization (Chromatography, NMR, MS) sub->purify bio_eval Biological Evaluation purify->bio_eval invitro In Vitro Assays bio_eval->invitro invivo In Vivo Studies (if promising) invitro->invivo sar SAR Analysis & Optimization invitro->sar lead Lead Compound invivo->lead sar->start Iterative Improvement sar->lead

Caption: Drug Discovery Workflow for Pyrimidine Derivatives.

Conclusion

This compound derivatives represent a highly versatile and promising class of compounds in modern drug discovery. Their synthetic tractability, coupled with the ability of the pyrimidine core to interact with a wide range of biological targets, has led to the development of potent anticancer, kinase inhibitory, and antimicrobial agents. The data and protocols presented in this guide aim to provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this valuable chemical scaffold. Future work will likely focus on optimizing the potency and selectivity of these derivatives, as well as exploring their efficacy in in vivo models and ultimately in clinical settings.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are prominent scaffolds in numerous pharmaceutical agents.[1][3] Substituted pyrimidines, in particular, are of great interest as they are present in a wide array of biologically active molecules, including anticancer, antiviral, and anti-inflammatory drugs.[3][4]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-5-methylpyrimidine with various arylboronic acids. The reaction typically utilizes a palladium catalyst, a base, and a suitable solvent system to couple the bromopyrimidine with a boronic acid or its ester derivative.[5] The conditions outlined are based on established procedures for structurally analogous substrates and are optimized to provide a robust and reproducible method for synthesizing a diverse library of 2-aryl-5-methylpyrimidines.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:[5][6]

  • Oxidative Addition: The low-valent palladium(0) catalyst reacts with the organohalide (this compound) to form a palladium(II) intermediate.[6]

  • Transmetalation: The organic group from the organoboron species (arylboronic acid, activated by a base) is transferred to the palladium(II) complex.[2]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final C-C bond of the product and regenerating the active palladium(0) catalyst.[6]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, especially with heteroaromatic substrates where the ring nitrogen can potentially coordinate to the palladium catalyst and inhibit the reaction.[5]

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is adapted from protocols for structurally similar substrates, such as 5-bromo-2-methylpyridin-3-amine, and provides a strong indication of expected outcomes under the detailed protocol.[1][7]

Arylboronic AcidCatalyst SystemBaseSolvent SystemTemperature (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9585[7]
4-Methylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9582[7]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9588[7]
4-Chlorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9578[7]
4-Fluorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9580[7]
Naphthylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O100Good to Excellent[4]
3-Furanylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O100Good to Excellent[4]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid on a 1 mmol scale.

Materials:

  • This compound (1.0 equiv, 1 mmol, 173 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.05 mmol, 58 mg)

  • Potassium phosphate (K₃PO₄) (2.0 equiv, 2.0 mmol, 425 mg)

  • Anhydrous 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

  • Ethyl acetate (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask or resealable reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).[7]

  • Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[1] Subsequently, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent ratio is typically 4:1 dioxane to water.[1][7]

  • Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at 85-95 °C.[7][8]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (approx. 20-30 mL).[8]

  • Filtration: Filter the mixture through a pad of celite or silica gel to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[1]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[1]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methylpyrimidine product.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the reaction.

G cluster_workflow Experimental Workflow A 1. Add Reactants & Base (this compound, Boronic Acid, K3PO4) to Flask B 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Catalyst & Solvents (Pd(PPh3)4, Dioxane/H2O) B->C D 4. Heat & Stir (85-95 °C, 12-18h) C->D E 5. Cool & Work-up (Dilute, Filter through Celite) D->E F 6. Extraction (Wash with H2O & Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Pure 2-Aryl-5-methylpyrimidine H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 R1PdXL2 R1-Pd(II)-X (Oxidative Adduct) Pd0->R1PdXL2 Oxidative Addition R1X R1-X (this compound) R1X->R1PdXL2 R1PdR2L2 R1-Pd(II)-R2 R1PdXL2->R1PdR2L2 Transmetalation R2BY2 R2-B(OR)2 (Arylboronic Acid) R2BY2->R1PdR2L2 Base Base (e.g., K3PO4) Base->R1PdR2L2 R1PdR2L2->Pd0 Reductive Elimination R1R2 R1-R2 (Product) R1PdR2L2->R1R2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes: Synthesis of Kinase Inhibitors Using 2-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a foundational "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its structural similarity to the adenine core of ATP allows pyrimidine derivatives to act as competitive inhibitors in the ATP-binding site of a wide range of kinases.[2][3] The strategic functionalization of the pyrimidine ring is critical for achieving high potency and selectivity.[2]

2-Bromo-5-methylpyrimidine serves as a versatile and strategic starting material for the synthesis of diverse kinase inhibitors. The bromine atom at the C2 position provides a reactive "handle" for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the facile introduction of various aryl, heteroaryl, and amino moieties, allowing for extensive exploration of the chemical space to optimize interactions with the target kinase's active site.[2][4] The methyl group at the C5 position can contribute to hydrophobic interactions and influence the overall conformation of the inhibitor.[4]

These application notes provide detailed protocols and data for the use of this compound in the synthesis of kinase inhibitors, focusing on practical experimental procedures and the relevant biological pathways.

Key Synthetic Strategies

The primary utility of this compound in kinase inhibitor synthesis lies in its suitability for palladium-catalyzed cross-coupling reactions. These methods allow for the systematic construction of complex molecular architectures necessary for potent and selective kinase inhibition.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds, enabling the coupling of the pyrimidine core with various aryl or heteroaryl boronic acids. This is crucial for introducing substituents that can target specific pockets within the kinase active site.[5][6]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing the introduction of a wide array of primary and secondary amines at the C2 position. The introduced amino group can be critical for forming key hydrogen bond interactions with the kinase hinge region, a common feature of potent kinase inhibitors.[2][6]

Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Product_C 2-Aryl-5-methylpyrimidine (C-C Bond Formation) Suzuki->Product_C Product_N 2-Amino-5-methylpyrimidine (C-N Bond Formation) Buchwald->Product_N ArylBoronic Aryl/Heteroaryl Boronic Acid ArylBoronic->Suzuki Amine Primary/Secondary Amine (R-NHR') Amine->Buchwald KinaseInhibitor Diverse Kinase Inhibitors Product_C->KinaseInhibitor Product_N->KinaseInhibitor

General synthetic routes using this compound.

Targeted Signaling Pathways

Derivatives of this compound can be designed to target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is frequently dysregulated in various cancers, including non-small cell lung cancer.[7] Inhibitors targeting EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, thereby inhibiting cell proliferation and promoting apoptosis.[8] Fused pyrimidine systems have proven to be highly effective in inhibiting EGFR activity.[7]

EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR

Simplified EGFR signaling pathway and point of inhibition.
Cyclin-Dependent Kinase (CDK) Signaling

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[9] CDK inhibitors can induce cell cycle arrest, typically at the G1/S transition, and trigger apoptosis.[9][10] Anilinopyrimidine derivatives, for example, have been developed as potent inhibitors of various CDKs.[10]

G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46 CDK4/6 + Cyclin D CDK46->G1 CDK2 CDK2 + Cyclin E/A CDK2->S Inhibitor Pyrimidine-based CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2

Simplified cell cycle regulation by CDKs and inhibition.

Data Presentation: Representative Pyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using pyrimidine and related scaffolds, demonstrating the potential of this chemical class.

Compound IDTarget Kinase(s)IC₅₀ (μM)Cell Line(s)Reference
PD-089828 (4b) PDGFr, FGFr, EGFr, c-src1.11, 0.13, 0.45, 0.22-[11]
Compound 34 EGFR0.002H1975[7]
Compound 37 EGFR0.002H1975[7]
Compound 48 EGFR0.00363-[7]
Compound 10b EGFR0.00829HepG2[12]
Compound 5b CDK90.059-[10]
Compound 5f CDK70.479-[10]
Compound 5d CDK80.716-[10]
Compound 6c EGFR-TK0.9MCF-7[8]
Compound 10b EGFR-TK0.7MCF-7[8]
Compound 25 CDK2Potent InhibitorHuman Breast Cancer Cells[9]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of kinase inhibitors using this compound as a key starting material.

Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BiochemAssay Biochemical Assay (Kinase Inhibition, IC₅₀) Purification->BiochemAssay CellAssay Cell-Based Assay (Cytotoxicity, MTT) BiochemAssay->CellAssay LeadOpt Lead Optimization (SAR Studies) CellAssay->LeadOpt

Generalized experimental workflow for inhibitor development.
Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[4][5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃), 2.0 - 2.5 eq)

  • Solvent system: 1,4-dioxane and water (typically a 4:1 ratio)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.[4][13]

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[4][14]

  • Add the degassed solvent system (e.g., 8 mL dioxane and 2 mL water per 1 mmol of the starting pyrimidine).[4]

  • Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[4]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-methylpyrimidine product.[5]

Protocol 2: Generalized Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of this compound with a desired amine.[2]

Materials:

  • This compound (1.0 eq)

  • Substituted aniline or amine (1.1 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask, combine this compound, the amine, the base, and the solvent under an inert atmosphere.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the palladium precatalyst and the phosphine ligand under a positive pressure of inert gas.

  • Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the desired 2-amino-5-methylpyrimidine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a method for determining the IC₅₀ value of a synthesized inhibitor against a target kinase.[2][15]

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Microplate reader (luminescence)

Procedure:

  • Prepare serial dilutions of the inhibitor compound in a microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the target kinase solution to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[15]

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).[4][15]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[15]

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Measure the luminescence using a microplate reader. The signal is proportional to the ADP produced and thus to the kinase activity.

  • Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

Protocol 4: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic (anti-proliferative) activity of the synthesized compounds on cancer cell lines.[16]

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for an additional 48-72 hours.[16]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in drug discovery to design and synthesize novel therapeutic agents. The ability to readily perform robust cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized compounds targeting a range of kinases implicated in human diseases.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Bromo-5-methylpyrimidine serves as a key heterocyclic building block. Its structure is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions facilitate the synthesis of complex molecules and libraries of compounds for structure-activity relationship (SAR) studies, particularly in the fields of medicinal chemistry and materials science. The pyrimidine scaffold is a privileged motif found in numerous biologically active compounds and approved pharmaceuticals.[1]

This document provides detailed protocols and application notes for four major classes of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally follow a common catalytic cycle initiated by a Pd(0) species. The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1][2]

  • Transmetalation or Migratory Insertion : In reactions like Suzuki or Stille, a transmetalation step occurs where the organic group from an organometallic reagent is transferred to the palladium center.[1] In the Heck reaction, migratory insertion of an alkene takes place.[3]

  • Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[1][2]

General_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation / Migratory Insertion pd_complex->transmetalation + R²-M pd_intermediate R¹-Pd(II)Ln-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product center Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Pyr-Br pd_complex Pyr-Pd(II)L₂-Br oa->pd_complex tm Transmetalation pd_complex->tm + Ar-B(OR)₂ pd_intermediate Pyr-Pd(II)L₂-Ar tm->pd_intermediate re Reductive Elimination pd_intermediate->re re->pd0 product Pyr-Ar re->product Sonogashira_Cycle cluster_pd Pd Cycle cluster_cu Cu Cycle pd0 Pd(0)L₂ pd_complex Pyr-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition (+ Pyr-Br) pd_intermediate Pyr-Pd(II)L₂-C≡CR pd_complex->pd_intermediate Transmetalation pd_intermediate->pd0 Reductive Elimination product Product pd_intermediate->product + Pyr-C≡CR cu_alkyne Cu-C≡CR cu_alkyne->pd_complex cu_x Cu-X cu_alkyne->cu_x cu_x->cu_alkyne + R-C≡CH - HX Buchwald_Hartwig_Workflow start Start setup Combine Pd₂(dba)₃, Xantphos, This compound, Amine, & NaOtBu in Toluene under Inert Gas start->setup heat Heat Reaction Mixture (e.g., 100 °C, 8-16h) setup->heat monitor Monitor by TLC / LC-MS heat->monitor monitor->heat Incomplete workup Cool, Quench (aq. NH₄Cl), Extract with Organic Solvent monitor->workup Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end Final Product purify->end Heck_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Pyr-Br pd_complex Pyr-Pd(II)L₂-Br oa->pd_complex mi Migratory Insertion pd_complex->mi + RCH=CH₂ pd_intermediate RCH(Pyr)CH₂-Pd(II)L₂-Br mi->pd_intermediate be β-Hydride Elimination pd_intermediate->be product_complex [Product-Pd(II)L₂-H]Br be->product_complex base_regen Base Regeneration product_complex->base_regen + Base product Pyr-CH=CHR product_complex->product base_regen->pd0 - Base·HBr

References

2-Bromo-5-methylpyrimidine: A Versatile Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylpyrimidine is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and strategically positioned reactive sites make it an invaluable starting material for the development of novel therapeutics, particularly in the realm of kinase inhibition. The pyrimidine core is a well-established pharmacophore that can effectively interact with the hinge region of the ATP-binding site of numerous kinases, while the bromine atom provides a convenient handle for introducing various substituents through cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.

This document provides detailed application notes on the use of this compound in the discovery of inhibitors for key kinase targets implicated in cancer and inflammatory diseases, including Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases (CDKs), p38 MAP Kinase, and Bcr-Abl. Furthermore, it offers comprehensive experimental protocols for the synthesis and evaluation of these inhibitors.

Core Applications in Kinase Inhibitor Development

The this compound moiety is a privileged structure in the design of kinase inhibitors. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine core of ATP and anchoring the inhibitor to the kinase's hinge region. The bromine at the 2-position is readily displaced or utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce a variety of aryl, heteroaryl, and amino groups. These modifications allow for the exploration of different pockets within the ATP-binding site, leading to enhanced potency and selectivity. The methyl group at the 5-position can contribute to favorable hydrophobic interactions and influence the overall conformation of the inhibitor.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Therapeutic Relevance: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated due to chromosomal rearrangements, acts as a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1] Small molecule inhibitors that target the ATP-binding site of ALK have shown remarkable clinical efficacy.

Synthetic Strategy: this compound can be utilized as a core scaffold for the synthesis of ALK inhibitors. A common approach involves a Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl moiety at the 2-position, which can then be further functionalized.

Signaling Pathway for ALK

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Receptor ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK_Receptor->GRB2 P PI3K PI3K ALK_Receptor->PI3K P STAT3 STAT3 ALK_Receptor->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->Transcription_Factors PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Transcription_Factors STAT3->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Promotion of Proliferation & Survival ALK_Inhibitor ALK Inhibitor (derived from this compound) ALK_Inhibitor->ALK_Receptor Inhibition

Caption: ALK signaling pathway and the point of inhibition.

Quantitative Data: ALK Inhibitor Activity

Compound IDModification at 2-positionALK IC50 (nM)Reference
Crizotinib(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy20[2]
XMU-MP-5(Structure not specified)49 (for G1202R mutant)[3]
Cyclin-Dependent Kinase (CDK) Inhibitors

Therapeutic Relevance: Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.

Synthetic Strategy: The pyrimidine scaffold is a common feature in many CDK inhibitors. This compound can be elaborated through sequential reactions, such as an initial Suzuki coupling followed by amination, to generate potent CDK inhibitors.

CDK_Signaling cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry Promotes CDK_Inhibitor CDK Inhibitor (derived from this compound) CDK_Inhibitor->CyclinD_CDK46 Inhibition CDK_Inhibitor->CyclinE_CDK2 Inhibition

Caption: p38 MAP Kinase inflammatory signaling pathway.

Quantitative Data: p38 MAP Kinase Inhibitor Activity

Compound IDR Group at 5-position of a thiazole analogp38α MAPK IC50 (nM)Reference
1a4-fluorophenyl(Data not provided)[5]
SB203580 (Reference)-500[6]
Compound 9i (Reference)-40[6]
Bcr-Abl Inhibitors

Therapeutic Relevance: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). [7]Inhibitors targeting the Bcr-Abl kinase have revolutionized the treatment of CML. [7] Synthetic Strategy: 5-Bromo-pyrimidine derivatives have been synthesized as potent Bcr-Abl kinase inhibitors. [8]The synthetic routes often involve multi-step reactions starting from a di-chlorinated pyrimidine, with subsequent nucleophilic substitutions to introduce the desired side chains.

Bcr_Abl_Signaling Bcr_Abl Bcr-Abl Fusion Protein (Constitutively Active Tyrosine Kinase) Downstream_Pathways Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) Bcr_Abl->Downstream_Pathways Activates Cellular_Responses Cellular Responses Downstream_Pathways->Cellular_Responses Proliferation Increased Proliferation Cellular_Responses->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Cellular_Responses->Apoptosis_Inhibition BcrAbl_Inhibitor Bcr-Abl Inhibitor (derived from this compound) BcrAbl_Inhibitor->Bcr_Abl Inhibition

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compounds

  • Target kinase

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. 2[9]. In a 384-well plate, add 1 µL of the test compound dilution or 5% DMSO (for control wells). 3[9]. Add 2 µL of the target kinase solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. 5[9]. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). 6[9]. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. 7[9]. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes. 8[9]. Measure the luminescence using a plate reader. 9[9]. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of drug discovery. Its amenability to a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of diverse libraries of compounds. The application notes and protocols presented herein demonstrate its utility in the development of potent and selective kinase inhibitors for critical therapeutic targets. The systematic exploration of the chemical space around the this compound scaffold will undoubtedly continue to yield novel drug candidates with the potential to address unmet medical needs in oncology, immunology, and beyond.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-5-methylpyrimidine. This versatile cross-coupling reaction is a powerful tool for the synthesis of N-substituted 5-methylpyrimidin-2-amines, which are important scaffolds in medicinal chemistry and drug development.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or pseudohalide) and an amine. The reaction proceeds through a catalytic cycle that involves a palladium(0) active species. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the this compound, forming a palladium(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-substituted 5-methylpyrimidin-2-amine product, which also regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.

The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of this compound with various amines.

Table 1: Amination with Substituted Anilines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1101885
24-MethoxyanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1101892
34-ChloroanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1102078
43,5-DimethylanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1102488

Table 2: Amination with Aliphatic and Secondary Amines (Representative Conditions)

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield Range (%)
1n-HexylaminePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene10012-1875-90
2BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2)1,4-Dioxane1001680-95
3MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene1001285-98
4PiperidinePd₂(dba)₃ (1.5)XPhos (3)LHMDS (1.5)THF801080-95

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound with Anilines

This protocol is a general guideline for the coupling of this compound with various aniline derivatives.

Materials:

  • This compound

  • Substituted aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the substituted aniline (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-methylpyrimidin-2-amine.

Protocol 2: General Procedure for the Amination of this compound with Aliphatic or Secondary Amines

This protocol is a general starting point and may require optimization of the ligand, base, and temperature depending on the specific amine.

Materials:

  • This compound

  • Aliphatic or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A suitable phosphine ligand (e.g., RuPhos for primary amines, BINAP for secondary amines)

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equiv) to an oven-dried Schlenk flask or sealed vial.

  • Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination cluster_main pd0 Pd(0)L_n pdii_halide Ar-Pd(II)(X)L_n pd0->pdii_halide Oxidative Addition (Ar-X) pdii_amine [Ar-Pd(II)(NHR'R'')L_n]^+X^- pdii_halide->pdii_amine + Amine (HNR'R'') - X pdii_amido Ar-Pd(II)(NR'R'')L_n pdii_amine->pdii_amido + Base - Base-H^+ pdii_amido->pd0 Reductive Elimination product Ar-NR'R'' pdii_amido->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow General Experimental Workflow start Start setup Reaction Setup (Under Inert Atmosphere) start->setup reagents Add this compound, Amine, Base, Pd Catalyst, Ligand setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Application Notes and Protocols for 2-Bromo-5-methylpyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-5-methylpyrimidine as a key building block in the development of novel agrochemicals. The pyrimidine scaffold is a well-established pharmacophore in many commercial fungicides, herbicides, and insecticides. The presence of a reactive bromine atom at the 2-position and a methyl group at the 5-position of the pyrimidine ring offers a versatile platform for structural modifications, enabling the synthesis of a diverse range of biologically active molecules.

Introduction to this compound in Agrochemicals

This compound serves as a crucial intermediate in the synthesis of various agrochemicals.[1][2] The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the facile introduction of aryl or heteroaryl moieties. These structural modifications are instrumental in fine-tuning the biological activity and selectivity of the final compound. The methyl group can also influence the molecule's steric and electronic properties, contributing to its interaction with the target biological site. Pyrimidine derivatives have been successfully developed into commercial fungicides, and the exploration of novel derivatives from this compound continues to be a promising avenue for the discovery of new crop protection agents.[3]

Key Synthetic Applications

The primary application of this compound in agrochemical synthesis is its use as a scaffold to be elaborated into more complex molecules with desired biological activities. The most common synthetic strategy involves a palladium-catalyzed cross-coupling reaction at the bromine-bearing carbon.

Synthesis of a Novel Fungicidal Candidate: A Representative Protocol

This section details a representative protocol for the synthesis of a potential fungicidal agent derived from this compound. The target molecule is a hypothetical biaryl pyrimidine, a structural motif present in some known fungicides.

Reaction Scheme:

G A This compound C Pd Catalyst, Base A->C B Arylboronic Acid B->C D Biaryl Pyrimidine Fungicide Candidate C->D

Figure 1: General workflow for the synthesis of a biaryl pyrimidine fungicide candidate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a hypothetical fungicidal candidate, N-(5-(4-methoxyphenyl)-2-methylpyrimidin-yl)acetamide, through a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in 1,4-dioxane (10 mL) and water (2 mL) were added (4-methoxyphenyl)boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • The reaction mixture was heated to 80°C and stirred for 12 hours under an inert atmosphere.

  • The reaction progress was monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture was cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer was separated, washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent was removed under reduced pressure to yield the crude product.

  • The crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(5-(4-methoxyphenyl)-2-methylpyrimidin-yl)acetamide.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of the hypothetical fungicidal candidate, based on typical yields for similar Suzuki-Miyaura cross-coupling reactions.

ParameterValueReference
Yield 75-85%[4]
Purity (by HPLC) >98%N/A
Melting Point 150-155 °CN/A

Proposed Biological Activity and Mode of Action

Many pyrimidine-based fungicides act by inhibiting specific enzymes in the fungal pathogen. For the synthesized biaryl pyrimidine, a plausible mode of action is the inhibition of a key enzyme in the fungal respiratory chain or cell wall biosynthesis.

Hypothetical Signaling Pathway:

G A Biaryl Pyrimidine Fungicide Candidate B Fungal Enzyme (e.g., Succinate Dehydrogenase) A->B Binds to C Inhibition of Enzyme Activity B->C D Disruption of Fungal Respiration C->D E Fungal Cell Death D->E

Figure 2: Proposed mode of action for the biaryl pyrimidine fungicide candidate.

Applications in Herbicide and Insecticide Synthesis

While the primary focus of this note is on fungicidal applications, this compound can also serve as a precursor for the synthesis of herbicides and insecticides. The synthetic strategies would be similar, involving the functionalization of the pyrimidine ring to create molecules that interact with specific targets in weeds or insects. For instance, the pyrimidine core can be incorporated into structures that mimic natural plant hormones to create herbicides or designed to target nicotinic acetylcholine receptors in insects.[5][6]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of potential agrochemicals. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular libraries for screening and optimization. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this intermediate in the development of next-generation crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of Suzuki coupling reactions involving 2-Bromo-5-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields in the Suzuki coupling of this compound?

A1: Low yields in the Suzuki coupling of 2-bromo-pyrimidines can stem from several factors. The electron-deficient nature of the pyrimidine ring can render the C-Br bond less reactive towards oxidative addition. Additionally, the pyrimidine nitrogen atoms can coordinate with the palladium catalyst, leading to deactivation.[1][2] Common issues include inefficient transmetalation, catalyst deactivation, and side reactions like protodeboronation of the boronic acid.[1]

Q2: What are the most common side reactions, and how can they be minimized?

A2: The primary side reactions are the homocoupling of the boronic acid and debromination of the this compound.

  • Homocoupling: This occurs when two molecules of the boronic acid couple with each other and is often promoted by the presence of oxygen.[1] To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1][3]

  • Debromination/Protodeboronation: This involves the replacement of the bromine atom on the pyrimidine or the boronic acid group with a hydrogen atom. This is often exacerbated by high temperatures and the presence of water with certain bases.[1][4] Using fresh, high-purity boronic acids or more stable boronic esters (e.g., pinacol esters) can help mitigate this issue.[1][5]

Q3: Can I perform the Suzuki coupling of this compound open to the air?

A3: It is strongly advised against running the reaction open to the air. The presence of oxygen can lead to catalyst deactivation and promote the undesirable homocoupling of the boronic acid, significantly reducing the yield of the desired product.[1] For reproducible and high-yielding results, the reaction should be conducted under an inert atmosphere.[1]

Q4: Which reaction parameters are most critical for optimizing the yield?

A4: The choice of catalyst, ligand, base, and solvent system are all critical and often interdependent. A systematic screening of these components is the most effective approach to optimize the reaction for a specific substrate.[4]

Troubleshooting Guides

Problem: Low or No Product Formation

If you observe little to no formation of your desired product, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Yield

G start Low/No Product catalyst Check Catalyst System start->catalyst base Evaluate Base catalyst->base If no improvement success Improved Yield catalyst->success Improvement solvent Optimize Solvent base->solvent If no improvement base->success Improvement temp Adjust Temperature solvent->temp If no improvement solvent->success Improvement reagents Verify Reagent Quality temp->reagents If no improvement temp->success Improvement setup Review Reaction Setup reagents->setup If no improvement reagents->success Improvement setup->success Improvement

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

1. Catalyst and Ligand Selection:

  • The choice of catalyst and ligand is crucial, especially for challenging substrates like electron-deficient pyrimidines.[6]

  • Traditional catalysts like Pd(PPh₃)₄ can be effective but may require higher catalyst loading or longer reaction times.[6]

  • For more challenging couplings, consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbene (NHC) ligands, which can improve catalyst stability and activity.[6][7]

2. Base Strength and Type:

  • The base plays a critical role in the transmetalation step.[8]

  • If the reaction is sluggish, the base may not be strong enough. Consider screening stronger bases.[1]

  • Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Cesium carbonate and potassium phosphate are often more effective for less reactive substrates.[1]

3. Solvent System and Solubility:

  • Poor solubility of starting materials can lead to a slow reaction.[1]

  • Common solvent systems are mixtures of an organic solvent and water, such as 1,4-dioxane/water, toluene/water, or THF/water.[3][9] The water is necessary to dissolve the inorganic base.

4. Reaction Temperature:

  • Suzuki couplings are typically heated, often between 80-110 °C.[1]

  • If the reaction is not proceeding, cautiously increasing the temperature may improve the rate and overall conversion.[1]

5. Reagent Quality:

  • Ensure that the this compound and the boronic acid are pure.

  • Boronic acids can degrade over time, leading to lower yields. Use fresh or properly stored boronic acids.[5]

Problem: Significant Byproduct Formation

If you are observing significant byproducts, the following steps can help:

1. Minimizing Homocoupling:

  • Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[1][3]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.[1]

2. Reducing Debromination/Protodeboronation:

  • Boronic Ester: Consider using a boronic ester (e.g., pinacol ester) instead of a boronic acid, as they are often more stable.[1]

  • Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize water content, which can contribute to protodeboronation.[1]

Data Presentation: Influence of Reaction Parameters

The following tables summarize the general influence of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions with structurally similar bromopyridines. This data should serve as a starting point for optimization.

Table 1: Comparison of Catalyst Systems

Catalyst SystemLigandTypical YieldNotes
Pd(OAc)₂PPh₃Low to ModerateProne to catalyst deactivation with pyridine substrates.[1]
Pd(PPh₃)₄PPh₃Good to ExcellentA traditional and widely accessible catalyst.[6]
Pd₂(dba)₃SPhosModerate to HighThe bulky, electron-rich ligand helps stabilize the catalyst.[1]
Pd-PEPPSI-IPrIPr (NHC)HighAn air- and moisture-stable precatalyst often effective for challenging substrates.[6]

Table 2: Comparison of Bases

BaseSolvent SystemTypical YieldNotes
K₂CO₃Toluene/H₂OModerate to HighA common and cost-effective choice.[1]
Na₂CO₃DMFModerate to HighDMF can aid in the solubility of starting materials.[1]
K₃PO₄THF/H₂OHigh to ExcellentA strong base that can be very effective for less reactive substrates.[1]
Cs₂CO₃1,4-DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[1]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized procedure and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2–1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 eq.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Work-up & Purification a Combine solids: This compound, boronic acid, base, catalyst b Evacuate and backfill with Argon (3x) a->b c Add degassed solvent b->c d Heat and stir (e.g., 85-95 °C, 12-18h) c->d e Monitor by TLC/LC-MS d->e f Cool to RT, dilute, and filter e->f g Extract with organic solvent f->g h Purify by column chromatography g->h

Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[9]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2][9]

  • Solvent Addition: Add the degassed solvent system via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85–95 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[9]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[9]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[9]

Signaling Pathways and Mechanisms

Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R¹-Pd(II)L₂-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R¹-X) R1-Pd(II)L2-OR' R¹-Pd(II)L₂-OR' R1-Pd(II)L2-X->R1-Pd(II)L2-OR' Ligand Exchange (Base) R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² R1-Pd(II)L2-OR'->R1-Pd(II)L2-R2 Transmetalation (R²-B(OR)₂) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[2][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the this compound (R¹-X) to form a Pd(II) complex.[8]

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium complex. This step is facilitated by the base.[8]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled together to form the final product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[8]

References

Technical Support Center: 2-Bromo-5-methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methylpyrimidine. The focus is on identifying and mitigating common byproducts encountered during chemical reactions.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during reactions involving this compound, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with this compound?

A1: The two most prevalent byproducts in cross-coupling reactions are the result of debromination and homocoupling .

  • Debromination: This is the reduction of the C-Br bond, leading to the formation of 5-methylpyrimidine. This side reaction can be promoted by the presence of protic impurities or the formation of palladium hydride species.

  • Homocoupling: This refers to the self-coupling of the coupling partner, for instance, the boronic acid in a Suzuki-Miyaura reaction, to form a dimer. The presence of oxygen in the reaction mixture is a common cause of homocoupling.[1] Homocoupling of this compound to form 5,5'-dimethyl-2,2'-bipyrimidine can also occur, particularly at higher temperatures.[2]

Q2: I am observing a significant amount of the debrominated byproduct, 5-methylpyrimidine. How can I minimize this?

A2: Minimizing debromination involves carefully controlling the reaction conditions to suppress the formation of palladium hydride species and eliminating sources of protons.

  • Use Anhydrous Reagents and Solvents: Ensure all solvents and reagents are thoroughly dried. The presence of water or other protic impurities can be a source of hydrogen.

  • Base Selection: The choice of base can influence the formation of palladium hydride species. Screening different bases may be necessary.

  • Ligand Choice: The ligand can influence the stability of the catalytic species and may help to suppress side reactions.

Q3: My main byproduct is the homocoupling of my boronic acid. What are the primary causes and solutions?

A3: Homocoupling of the boronic acid is most often caused by the presence of oxygen in the reaction.[1]

  • Thoroughly Degas Solvents: All solvents should be rigorously degassed prior to use. This can be achieved by methods such as sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.[1]

  • Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas like nitrogen or argon to prevent oxygen from entering the reaction vessel.[1]

  • Stoichiometry Control: While a slight excess of the boronic acid is common, a large excess can sometimes lead to increased homocoupling.[2] Consider using a stoichiometry closer to 1:1.1 of this compound to the boronic acid.[2]

  • Catalyst Choice: In some cases, the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species can initiate homocoupling.[2] Starting with a Pd(0) source, such as Pd(PPh₃)₄, may be beneficial.[2]

Q4: My reaction is sluggish and not going to completion. What are some potential reasons?

A4: Low reactivity in cross-coupling reactions with 2-bromopyrimidines can be due to several factors.

  • Catalyst Deactivation: The nitrogen atom in the pyrimidine ring can coordinate to the palladium catalyst, leading to the formation of inactive species.[1] The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center and mitigate this deactivation.[1]

  • Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent. Experimenting with different solvents or solvent mixtures can improve solubility and reaction rates.

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be a slow step. The choice of base and the presence of water can significantly impact the rate of transmetalation.

Data on Reaction Conditions and Byproduct Formation

The following table provides illustrative data on how reaction parameters can influence the yield of the desired cross-coupled product versus the formation of byproducts in a Suzuki-Miyaura reaction. Please note that this data is representative for 2-bromopyridine derivatives and optimal conditions should be determined experimentally for each specific substrate combination.

Catalyst/Ligand SystemBase (Equivalents)SolventTemperature (°C)Desired Product Yield (%)Debromination Byproduct (%)Homocoupling Byproduct (%)
Pd(PPh₃)₄K₂CO₃ (2.0)Toluene/H₂O9060-755-155-10
Pd₂(dba)₃ / SPhosK₃PO₄ (2.0)Dioxane10085-95< 5< 5
Pd(OAc)₂ / PPh₃Na₂CO₃ (2.0)DMF11050-6510-205-15
PdCl₂(dppf)Cs₂CO₃ (2.0)THF/H₂O8080-90< 10< 5

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Degassing: Subject the reaction mixture to a few cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure desired product.

Visualizations

The following diagrams illustrate key concepts and workflows related to troubleshooting reactions of this compound.

Byproduct_Formation_Pathway This compound This compound Desired Product Desired Product This compound->Desired Product Cross-Coupling Debromination Byproduct Debromination Byproduct This compound->Debromination Byproduct Reduction (H+ source) Homocoupling Byproduct Homocoupling Byproduct Coupling Partner Coupling Partner Coupling Partner->Desired Product Cross-Coupling Coupling Partner->Homocoupling Byproduct Self-Coupling (O2)

Caption: Pathways to Desired Product and Common Byproducts.

Troubleshooting_Workflow start Low Yield or Significant Byproducts byproduct_id Identify Major Byproduct(s) (e.g., via GC-MS, NMR) start->byproduct_id debromination Debromination Observed byproduct_id->debromination Debromination homocoupling Homocoupling Observed byproduct_id->homocoupling Homocoupling low_conversion Low Conversion byproduct_id->low_conversion Low Conversion sol_debromination Use Anhydrous Solvents Screen Different Bases debromination->sol_debromination sol_homocoupling Degas Solvents Thoroughly Run Under Inert Atmosphere homocoupling->sol_homocoupling sol_low_conversion Use Bulky Ligand Screen Solvents/Bases Increase Temperature low_conversion->sol_low_conversion end Improved Reaction Outcome sol_debromination->end sol_homocoupling->end sol_low_conversion->end

Caption: Troubleshooting Decision Tree for Byproduct Mitigation.

References

Technical Support Center: 2-Bromo-5-methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Bromo-5-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthetic reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a heterocyclic halide commonly used as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Stille Coupling: For C-C bond formation using organostannane reagents.

Q2: My cross-coupling reaction with this compound is failing or giving very low yields. What are the most common initial checks I should perform?

A2: For low or no product yield, begin by assessing the following critical parameters:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen) and that all solvents were rigorously degassed.

  • Reagent Quality: Verify the purity of your this compound, coupling partner, and the integrity of your palladium catalyst and ligands. Solvents should be anhydrous.

  • Catalyst Activity: If the catalyst is old or has been improperly stored, it may be inactive. Consider using a fresh batch or a pre-catalyst.

Q3: I'm observing a significant amount of debromination (hydrodehalogenation) of my this compound. How can I prevent this?

A3: Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction.[1] To mitigate this:

  • Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases or those containing residual hydrides.[1]

  • Solvent Selection: If using an alcohol-based solvent, consider switching to aprotic solvents like 1,4-dioxane or toluene.[1]

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the debromination side reaction.

Q4: How can I effectively remove unreacted this compound and other starting materials from my final product?

A4: Purification strategies depend on the properties of your product and the unreacted starting materials.

  • Aqueous Workup: An initial aqueous workup is crucial for removing inorganic salts.

  • Acid-Base Extraction: If your product has a different pKa than the starting materials, an acid-base extraction can be effective. For example, if your product is basic, you can extract it into an acidic aqueous layer, wash the organic layer to remove neutral impurities like unreacted this compound, and then basify the aqueous layer to recover your product.

  • Column Chromatography: This is the most common method for purifying products from these reactions. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the product from starting materials and byproducts.[2][3]

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

If you are experiencing low or no yield in a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.

LowYield_Suzuki Start Low/No Yield CheckInert Verify Inert Atmosphere (Degassed Solvents, Ar/N2) Start->CheckInert CheckReagents Assess Reagent Quality (Purity of Substrates, Catalyst, Ligand) CheckInert->CheckReagents Atmosphere OK CheckBase Evaluate Base (Strength & Solubility) CheckReagents->CheckBase Reagents OK CheckLigand Select Appropriate Ligand (Bulky, Electron-Rich) CheckBase->CheckLigand Base OK CheckTemp Optimize Temperature CheckLigand->CheckTemp Ligand OK Success Improved Yield CheckTemp->Success Optimized

Troubleshooting workflow for low yield in Suzuki coupling.

Detailed Troubleshooting Steps:

  • Catalyst Poisoning/Deactivation: The pyrimidine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can sterically shield the palladium and promote the desired catalytic cycle.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish.

    • Solution: Ensure the choice and amount of base are appropriate. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. The base must be sufficiently soluble in the reaction medium; a biphasic system (e.g., dioxane/water) often helps.[4]

  • Protodeboronation of Boronic Acid: The boronic acid can be unstable and decompose, especially in the presence of aqueous bases.

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Alternatively, minimize the reaction time and ensure the temperature is not excessively high.

  • Homocoupling of Boronic Acid: The formation of a biaryl byproduct from the boronic acid is often caused by the presence of oxygen.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources.[1]

Issue 2: Failed Buchwald-Hartwig Amination

The amination of 2-halopyrimidines can be challenging. Here's a guide to troubleshoot failed reactions.

Failed_Buchwald Start Failed Amination Reaction CatalystPoisoning Issue: Catalyst Poisoning by Pyrimidine-N Start->CatalystPoisoning BaseSelection Issue: Incorrect Base Strength/Type Start->BaseSelection SolventTemp Issue: Suboptimal Solvent/Temperature Start->SolventTemp LigandScreen Solution: Screen Bulky Ligands (e.g., XPhos, BrettPhos) CatalystPoisoning->LigandScreen BaseScreen Solution: Screen Bases (NaOtBu, LHMDS, K3PO4) BaseSelection->BaseScreen SolventTempScreen Solution: Screen Solvents (Toluene, Dioxane) & Optimize Temperature (80-110°C) SolventTemp->SolventTempScreen

Key variables to optimize in Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Catalyst Poisoning: As with Suzuki coupling, the pyrimidine nitrogen is a primary suspect for catalyst inhibition.[5]

    • Solution: This is the most critical factor. The use of highly bulky and electron-rich biaryl phosphine ligands is often mandatory. Screen ligands like XPhos, RuPhos, or BrettPhos.

  • Incorrect Base Selection: The base is crucial for deprotonating the amine.

    • Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.[6]

  • Suboptimal Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.

    • Solution: Anhydrous, non-protic solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices.[5]

  • Sterically Hindered Amine: If the amine coupling partner is bulky, the reaction may be slow.

    • Solution: A stronger base, a more robust ligand designed for hindered substrates, and higher temperatures may be necessary.

Issue 3: Complications in Sonogashira Coupling

Sonogashira couplings with this compound can face unique challenges.

Detailed Troubleshooting Steps:

  • Glaser Coupling: The homocoupling of the terminal alkyne to form a diyne is a major side reaction, especially when a copper(I) co-catalyst is used.[1]

    • Solution: The most effective way to avoid this is to use a copper-free Sonogashira protocol. If using copper, ensure a strictly inert atmosphere as oxygen promotes this side reaction.

  • Low Reactivity: Aryl bromides are less reactive than iodides in Sonogashira couplings, and the reaction can be limited by the oxidative addition step.

    • Solution: The reaction may require higher temperatures (80°C or higher). Using a more robust ligand like dppf may also improve results.[7]

  • Poor Solubility: The reagents may not be fully soluble in the chosen solvent.

    • Solution: A solvent system like diisopropylamine/toluene can be effective. Ensure vigorous stirring.

Data Presentation

The following tables provide recommended starting conditions for various cross-coupling reactions based on successful protocols for analogous bromopyridine and bromopyrimidine substrates. Optimization will likely be required for your specific coupling partners.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%)
Ligand -XPhos (4 mol%)
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)
Temperature 85-95 °C100-110 °C
Reference Adapted from[3][8]Adapted from[9]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterCondition 1 (Primary/Secondary Amines)Condition 2 (Hindered Amines)
Catalyst Pd₂(dba)₃ (2 mol%)G3-XPhos Precatalyst (2 mol%)
Ligand XPhos (4 mol%)-
Base NaOtBu (1.4 equiv)LHMDS (1.5 equiv)
Solvent Toluene1,4-Dioxane
Temperature 100-110 °C110 °C
Reference Adapted from[10]Adapted from[6]

Experimental Protocols

The following are detailed, representative methodologies for key experiments. These should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of analogous bromopyridines with arylboronic acids.[3]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Setup 1. Add solids to Schlenk flask: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K3PO4, 2.5 eq) Inert 2. Seal, evacuate, and backfill with Argon/Nitrogen (3x) Setup->Inert AddLiq 3. Add catalyst (e.g., Pd(PPh3)4, 5 mol%) and degassed solvents (e.g., Dioxane/H2O) Inert->AddLiq Heat 4. Heat mixture with vigorous stirring (e.g., 90 °C) AddLiq->Heat Monitor 5. Monitor progress by TLC or LC-MS Heat->Monitor Cool 6. Cool to room temperature, dilute with organic solvent (e.g., EtOAc) Monitor->Cool Extract 7. Wash with water and brine Cool->Extract Purify 8. Dry (Na2SO4), filter, concentrate, and purify by column chromatography Extract->Purify

Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous 1,4-dioxane and degassed deionized water (4:1 v/v)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst, followed by the anhydrous 1,4-dioxane and degassed water.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of this compound, adapted from procedures for similar 2-bromopyridines.[10]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Schlenk tube or sealed vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and a magnetic stir bar.

  • Seal the tube, remove it from the glovebox (if used), and add anhydrous toluene and the amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

preventing decomposition of 2-Bromo-5-methylpyrimidine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromo-5-methylpyrimidine during chemical reactions.

Troubleshooting Guide

Users encountering unexpected side products or low yields when using this compound can refer to the following guide to diagnose and resolve common decomposition issues.

Symptom / Observation Potential Cause Recommended Action
Formation of 5-methylpyrimidine (des-bromo impurity)Reductive Dehalogenation: Presence of a reducing agent or certain catalysts and reaction conditions promoting hydrodehalogenation.[1][2][3]1. Ensure the reaction is conducted under an inert atmosphere (e.g., Argon, Nitrogen) to minimize side reactions. 2. Scrutinize reagents for potential reducing impurities. 3. In catalytic reactions (e.g., Suzuki, Buchwald-Hartwig), optimize the catalyst and ligand system. Some palladium catalysts can promote dehalogenation.[2] 4. Avoid excessively high temperatures.
Formation of 2-hydroxy-5-methylpyrimidineHydrolysis: Presence of water, especially under basic or acidic conditions and elevated temperatures.[4]1. Use anhydrous solvents and reagents. 2. If an aqueous base is required (e.g., in Suzuki coupling), consider using a biphasic system or a non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[5] 3. Keep reaction temperatures as low as possible to achieve the desired conversion.
General low yield and complex mixture of byproductsThermal Decomposition: The compound may be unstable at the reaction temperature.1. Attempt the reaction at a lower temperature for a longer duration. 2. Screen different solvents to find one that allows for a lower reaction temperature. 3. In palladium-catalyzed reactions, select a more active catalyst/ligand combination that operates efficiently at lower temperatures.[6]
Formation of homocoupled pyrimidine speciesSide reactions in cross-coupling: Inappropriate catalyst, base, or reaction conditions in Suzuki-Miyaura or similar reactions.[2]1. Ensure the palladium catalyst is in the correct oxidation state (typically Pd(0)).[2] 2. Thoroughly degas the reaction mixture to remove oxygen, which can contribute to homocoupling.[2] 3. Optimize the stoichiometry of the boronic acid/ester.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving me a significant amount of 5-methylpyrimidine as a byproduct. What is happening and how can I prevent it?

A1: The formation of 5-methylpyrimidine indicates a reductive dehalogenation side reaction.[1][2] This is a known issue in some palladium-catalyzed cross-coupling reactions. To mitigate this, you should first ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can sometimes influence catalyst behavior. Secondly, consider your choice of base and solvent. Using a milder base like K₃PO₄ in a solvent system such as 1,4-dioxane/water can be effective.[5] Also, avoid excessively high temperatures, as this can favor the dehalogenation pathway.

Q2: I am observing the formation of 2-hydroxy-5-methylpyrimidine in my reaction. What is the cause?

A2: The presence of 2-hydroxy-5-methylpyrimidine is a strong indicator of hydrolysis of the bromo-substituent.[4] This typically occurs when water is present in the reaction mixture, especially in combination with a strong base or high temperatures. To prevent this, ensure all your solvents and reagents are anhydrous. If your procedure requires an aqueous base, minimize the reaction time and temperature, or consider alternative non-aqueous conditions.

Q3: Can this compound be used in Buchwald-Hartwig amination reactions? Are there special precautions to take?

A3: Yes, this compound can be used in Buchwald-Hartwig aminations. However, the strong bases (e.g., sodium tert-butoxide) and high temperatures often employed in these reactions can promote decomposition.[7][8] It is crucial to carefully select the palladium catalyst and ligand. Modern, highly active phosphine ligands can often facilitate the reaction at lower temperatures, thereby minimizing degradation.[9] Screening different bases and solvents is also recommended to find a balance between reactivity and substrate stability.

Q4: How should I purify this compound if I suspect it contains decomposition products?

A4: If you suspect your starting material is impure, purification is recommended. Column chromatography on silica gel is a common method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Alternatively, recrystallization can be employed if a suitable solvent is found. Removing impurities like the des-bromo version is critical as they can interfere with subsequent reactions.[10]

Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling with Minimized Decomposition

This protocol for the coupling of this compound with an arylboronic acid is designed to minimize common decomposition pathways.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

    • Add anhydrous 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe. The mixture should be thoroughly degassed.

  • Execution:

    • Heat the reaction mixture with stirring to a moderate temperature (e.g., 85-95°C).[5]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visual Guides

DecompositionPathways cluster_causes Potential Causes of Decomposition cluster_pathways Decomposition Pathways cluster_solutions Preventative Measures C1 Presence of Water P1 Hydrolysis C1->P1 C2 High Reaction Temperature P2 Thermal Degradation C2->P2 P3 Reductive Dehalogenation C2->P3 C3 Non-Inert Atmosphere (Oxygen) P4 Side Reactions (e.g., Homocoupling) C3->P4 C4 Strong Base C4->P1 C4->P3 C5 Suboptimal Catalyst System C5->P3 C5->P4 S1 Use Anhydrous Reagents/Solvents S1->P1 Prevents S2 Lower Reaction Temperature S2->P2 Prevents S2->P3 Minimizes S3 Employ Inert Gas (Ar/N2) S3->P3 Minimizes S3->P4 Minimizes S4 Use Milder Base (e.g., K3PO4) S4->P1 Minimizes S4->P3 Minimizes S5 Optimize Catalyst/Ligand S5->P3 Prevents S5->P4 Prevents

Caption: Logical workflow for troubleshooting the decomposition of this compound.

References

Technical Support Center: Scale-Up of 2-Bromo-5-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-5-methylpyrimidine, with a focus on addressing challenges encountered during scale-up operations.

Troubleshooting Guide

Issue: Low Yield or Incomplete Reaction

Q1: My reaction yield is significantly lower than expected during scale-up. What are the potential causes and how can I improve it?

A1: Low yield is a common challenge in scaling up organic syntheses. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized temperature gradients and poor distribution of reactants.

    • Solution: Ensure the stirring mechanism (e.g., overhead stirrer) is appropriate for the reactor size and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.

  • Poor Temperature Control: Exothermic or endothermic reactions can be harder to control on a larger scale, leading to side reactions or incomplete conversion.

    • Solution: Implement a robust temperature control system. For exothermic reactions, consider slower addition of reagents or a more efficient cooling system.

  • Reagent Purity and Stoichiometry: Impurities in starting materials can interfere with the reaction.[1] Incorrect stoichiometry that was not apparent at a smaller scale can become significant.

    • Solution: Verify the purity of all reagents (e.g., by NMR or GC-MS). Re-optimize the stoichiometry of reactants and catalysts for the larger scale.

  • Moisture Contamination: Some synthetic routes are sensitive to moisture.

    • Solution: Ensure all glassware and reactors are thoroughly dried. Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).

Issue: Impurity Formation

Q2: I am observing significant byproducts in my scaled-up reaction. How can I identify and minimize them?

A2: The formation of impurities is a critical issue in pharmaceutical chemistry, and their profile can change upon scale-up.

  • Common Byproducts: In pyrimidine synthesis, common impurities can include isomers, over-brominated products (e.g., di-brominated pyrimidines), or products from side reactions. For instance, in bromination reactions, controlling the stoichiometry of the brominating agent is crucial to avoid multiple brominations.[2]

  • Troubleshooting Steps:

    • Identify the Impurity: Use analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the major impurities.

    • Optimize Reaction Conditions:

      • Temperature: Running the reaction at a lower temperature can sometimes suppress the formation of side products.[2]

      • Solvent: The choice of solvent can influence reaction pathways. Experiment with different solvents to find one that favors the desired reaction.

      • Order of Addition: The order in which reagents are added can be critical. For example, adding the brominating agent slowly to the pyrimidine derivative can minimize local concentration spikes and reduce byproduct formation.

    • Purification Strategy: Develop a robust purification method for the scaled-up product. Recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate) is a common and scalable technique.[3] Column chromatography may be necessary for difficult-to-separate impurities but can be challenging and costly on a large scale.

Frequently Asked Questions (FAQs)

Q3: What are the primary safety concerns when scaling up the synthesis of this compound?

A3: Safety is paramount during scale-up. Some synthetic routes reported in the literature utilize hazardous reagents. For example, methods involving dimethylzinc or trimethylaluminum are highly discouraged for large-scale production due to their pyrophoric and explosive nature.[3][4] It is crucial to select a synthetic route that avoids such dangerous materials. Always conduct a thorough safety review before any scale-up operation, and ensure appropriate personal protective equipment (PPE) is used.

Q4: Which synthetic route is most amenable to large-scale production of this compound?

A4: The choice of synthetic route for scale-up depends on factors like cost of starting materials, safety, yield, and ease of purification. A one-step synthesis from 2-bromomalonaldehyde and acetamidine hydrochloride has been reported as a safe and cost-effective method, avoiding hazardous reagents.[4] While the reported yield is moderate, the simplicity of the process and the availability of the starting materials make it a strong candidate for industrial production.[4]

Q5: How can I effectively monitor the progress of my scaled-up reaction?

A5: Real-time reaction monitoring is crucial for consistency and optimization. High-Performance Liquid Chromatography (HPLC) is a reliable method to track the consumption of starting materials and the formation of the product and any byproducts.[4] Thin Layer Chromatography (TLC) can also be used for quick qualitative checks.

Data Presentation

Table 1: Comparison of a Synthetic Route for this compound

Starting MaterialsKey Reagents & SolventsTemperature (°C)Reaction Time (hours)Yield (%)Key Considerations
2-Bromomalonaldehyde, Acetamidine hydrochlorideGlacial Acetic Acid, 3A Molecular Sieves100543One-step, safe, and cost-effective.[4]

Experimental Protocols

Detailed Methodology for the One-Step Synthesis of this compound [4]

Objective: To synthesize this compound from 2-bromomalonaldehyde and acetamidine hydrochloride.

Materials:

  • 2-Bromomalonaldehyde

  • Acetamidine hydrochloride

  • Glacial Acetic Acid

  • 3A Molecular Sieves

  • Dichloromethane

  • 5% Sodium Hydroxide solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heat plate

  • Standard laboratory glassware

  • Büchner funnel and filter paper

Procedure:

  • To a three-neck round-bottom flask, add 2-bromomalonaldehyde (0.1 mol) and 150 mL of glacial acetic acid.

  • Add 2g of 3A molecular sieves to the mixture.

  • Heat the mixture to 80°C with stirring.

  • In a separate flask, dissolve acetamidine hydrochloride (0.1 mol) in 50 mL of glacial acetic acid.

  • Add the acetamidine hydrochloride solution dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, increase the temperature to 100°C and maintain for 5 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of water and let it stand for 2 hours.

  • Filter the mixture through a Büchner funnel and wash the filter cake with a small amount of ethanol.

  • Transfer the crude solid to a separation funnel and add dichloromethane and a 5% sodium hydroxide solution until the solid dissolves.

  • Separate the organic layer and wash it with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of This compound check_mixing Inadequate Mixing? start->check_mixing check_temp Poor Temperature Control? start->check_temp check_reagents Reagent Issues? start->check_reagents check_moisture Moisture Contamination? start->check_moisture improve_mixing Improve Stirring (e.g., overhead stirrer, baffles) check_mixing->improve_mixing Yes optimize_temp Optimize Temperature Control (e.g., slower addition, better cooling) check_temp->optimize_temp Yes verify_reagents Verify Reagent Purity and Stoichiometry check_reagents->verify_reagents Yes use_anhydrous Use Anhydrous Conditions (e.g., dry glassware, inert atmosphere) check_moisture->use_anhydrous Yes

Caption: Troubleshooting flowchart for low product yield.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM 2-Bromomalonaldehyde + Acetamidine Hydrochloride Intermediate Cyclization Intermediate SM->Intermediate Glacial Acetic Acid, 100°C Side_Product1 Polymerization of 2-Bromomalonaldehyde SM->Side_Product1 Side Reaction Product This compound Intermediate->Product Side_Product2 Formation of other Isomeric Pyrimidines Intermediate->Side_Product2 Side Reaction

Caption: Synthesis pathway and potential side reactions.

References

Technical Support Center: Synthesis of 2-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-methylpyrimidine. Our aim is to help you identify and manage impurities effectively to ensure the quality and integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic pathways start from either 2-amino-5-methylpyrimidine or 2-hydroxy-5-methylpyrimidine. A common method involves the diazotization of 2-amino-5-methylpyrimidine followed by a Sandmeyer or a Schiemann reaction to introduce the bromo group.[1][2]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: During the synthesis of this compound, several impurities can arise. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 2-amino-5-methylpyrimidine or 2-hydroxy-5-methylpyrimidine.

  • Isomeric Impurities: Formation of other positional isomers such as 4-Bromo-5-methylpyrimidine or 6-Bromo-5-methylpyrimidine.

  • Over-brominated Byproducts: Di-brominated methylpyrimidines can be formed if reaction conditions are not carefully controlled.

  • Byproducts from Side Reactions: Depending on the specific synthetic route, other impurities may be generated. For instance, in a Sandmeyer reaction, the radical mechanism can lead to the formation of biaryl compounds.[3]

Q3: Which analytical techniques are recommended for purity assessment and impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis.[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main compound and detecting non-volatile impurities.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for the structural elucidation of the final product and any isolated impurities.

  • Mass Spectrometry (MS): Provides molecular weight information for the identification of unknown impurities.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction of the starting material.- Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the starting material.- Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry.
Degradation of the product or intermediates.- Ensure reaction conditions are not too harsh (e.g., excessive temperature).- Perform a work-up procedure at a lower temperature if the product is thermally labile.
Presence of Unreacted Starting Material in Final Product Insufficient reaction time or inadequate amount of brominating agent.- Increase the reaction time and monitor for completion.- A slight excess of the brominating agent may be required, but this should be optimized to avoid over-bromination.
Detection of Isomeric Impurities Lack of regioselectivity in the bromination step.- The choice of brominating agent and reaction conditions can significantly influence regioselectivity.- Purification by column chromatography or recrystallization may be necessary to separate isomers.
Observation of Higher Molecular Weight Peaks in MS (Potential Over-bromination) Excess of brominating agent or prolonged reaction time.- Carefully control the stoichiometry of the brominating agent.- Monitor the reaction closely and stop it once the desired product is formed to prevent further bromination.
Complex Impurity Profile Multiple side reactions occurring.- Re-evaluate the synthetic route. A different starting material or a modified procedure might yield a cleaner product.- Optimize purification steps to remove a broader range of impurities.

Data Presentation

Table 1: Typical Purity and Yield Data for this compound Synthesis

Parameter Typical Value Analytical Method
Purity>98%HPLC, GC
Yield60-85%-
Common Impurities<0.5% eachHPLC, GC-MS

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a general guideline and may require optimization for your specific system and sample.

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol is a general guideline and may require optimization.

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[1]

  • Injector: Split/splitless inlet, typically at 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: 40-400 amu.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Impurity Analysis cluster_result Outcome start Synthesize this compound purify Purify Crude Product (e.g., Column Chromatography) start->purify hplc HPLC Purity Check purify->hplc Initial Purity gcms GC-MS Impurity ID hplc->gcms If impurities suspected pass Product Meets Specification hplc->pass Purity > 98% fail Impurity Detected hplc->fail Purity < 98% nmr NMR Structural Confirmation gcms->nmr For unknown impurities gcms->fail Impurities identified troubleshoot Troubleshoot Synthesis (Refer to Guide) fail->troubleshoot troubleshoot->start Re-synthesize

Caption: Experimental Workflow for Synthesis and Impurity Analysis.

troubleshooting_logic cluster_identification Impurity Identification cluster_classification Impurity Classification cluster_action Corrective Action start Impurity Detected in Final Product gcms Analyze by GC-MS start->gcms nmr Isolate and run NMR gcms->nmr If structure is unknown is_sm Unreacted Starting Material? nmr->is_sm is_iso Isomeric Impurity? nmr->is_iso is_over Over-brominated? nmr->is_over is_side Side Reaction Byproduct? nmr->is_side action_sm Increase reaction time/ reagent stoichiometry is_sm->action_sm action_iso Optimize reaction conditions/ improve purification is_iso->action_iso action_over Reduce brominating agent/ reaction time is_over->action_over action_side Modify synthetic route/ optimize conditions is_side->action_side

Caption: Troubleshooting Logic for Impurity Identification and Resolution.

References

effect of base and solvent on 2-Bromo-5-methylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methylpyrimidine. The following information is designed to address common issues encountered during experimentation, with a focus on the critical role of bases and solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound sluggish or failing?

Low or no conversion in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involving this compound can be attributed to several factors:

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation. This is a common issue with nitrogen-containing heterocycles.[1]

  • Inappropriate Ligand: The choice of ligand is crucial to stabilize the palladium catalyst and facilitate the reaction. For substrates like 2-halopyrimidines, bulky, electron-rich phosphine ligands are often required to prevent catalyst poisoning.[2]

  • Insufficient Base Strength or Solubility: The base plays a critical role in the catalytic cycle. A base that is too weak or insoluble in the reaction medium will not effectively promote the reaction.[2]

  • Poor Reagent/Solvent Quality: Palladium-catalyzed reactions are often sensitive to air and moisture. Using non-anhydrous solvents or impure reagents can deactivate the catalyst.[2]

Q2: How do I choose the right base for my Suzuki-Miyaura reaction with this compound?

The selection of a base is critical for the success of a Suzuki-Miyaura coupling. The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3][4] Common choices include:

  • Carbonates: K₂CO₃ and Cs₂CO₃ are frequently used and often provide good to excellent yields. Na₂CO₃ can also be highly effective.[3][5]

  • Phosphates: K₃PO₄ is another effective base, particularly in challenging couplings.[4]

  • Hydroxides: While strong bases like NaOH and KOH can be used, they may sometimes lead to side reactions.[6]

The optimal base is substrate-dependent, and screening of different bases may be necessary.

Q3: What is the best solvent for a Buchwald-Hartwig amination with this compound?

Toluene and 1,4-dioxane are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations.[2] If reagent solubility is an issue, a more polar aprotic solvent such as DMF can be considered, though it may sometimes coordinate to the palladium catalyst.[2] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

Q4: I am observing significant byproduct formation. What are the common side reactions with this compound?

Common side reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be caused by the presence of water or other protic impurities.

  • Homocoupling: Dimerization of the starting material or the coupling partner. This can be minimized by controlling the reaction temperature and stoichiometry.

  • Protodeborylation: In Suzuki reactions, the boronic acid can be decomposed by protic solvents, especially under basic conditions.

Careful control of reaction conditions and the use of high-purity, anhydrous reagents can help minimize these side reactions.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptom Potential Cause Recommended Solution
Starting material remains unreacted.Catalyst inhibition by the pyrimidine nitrogen.Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to shield the palladium center.
Inappropriate base.Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.[3]
Poor solubility of reagents.Try a different solvent system (e.g., 1,4-dioxane/water, toluene/water). Gentle heating may improve solubility.
Catalyst deactivation.Use a fresh batch of palladium catalyst and ensure all solvents and reagents are anhydrous and degassed.[2]
Issue 2: Poor Yield in Buchwald-Hartwig Amination
Symptom Potential Cause Recommended Solution
Low product yield despite starting material consumption.Suboptimal ligand choice.Screen sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) which are effective in preventing catalyst poisoning by the pyrimidine ring.[2]
Incorrect base selection.Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. Ensure the base is compatible with other functional groups.[7]
Thermal decomposition of the catalyst.Lower the reaction temperature (e.g., to 80-90 °C) and increase the reaction time. Monitor for the formation of palladium black, which indicates catalyst decomposition.[2]
Reagent insolubility.Consider switching from toluene to 1,4-dioxane or using a co-solvent system.[2]

Data Presentation

Table 1: Comparative Performance of Bases in Suzuki-Miyaura Coupling of 2-Bromopyridine Analogs

Note: This data is compiled for 2-bromopyridine analogs and serves as a strong predictive guide for reactions with this compound.

BaseSolventTemperature (°C)Yield (%)Reference
K₂CO₃Isopropanol/WaterReflux81[3]
Na₂CO₃Ethanol/WaterNot Specified98[5]
K₃PO₄1,4-Dioxane/Water85-95Moderate to Good[8]
Cs₂CO₃1,4-Dioxane110Good[3]
NaOHNot SpecifiedNot Specified~70[6]
KOHNot SpecifiedNot Specified70-90[6]
Table 2: Common Solvents for Cross-Coupling Reactions
SolventTypeBoiling Point (°C)Dielectric ConstantNotes
TolueneNon-polar1112.4Commonly used in Buchwald-Hartwig aminations.[2]
1,4-DioxanePolar aprotic1012.2Often used with water as a co-solvent in Suzuki reactions.[3]
N,N-Dimethylformamide (DMF)Polar aprotic15336.7Good for dissolving reagents but can sometimes coordinate to the catalyst.[2]
Tetrahydrofuran (THF)Polar aprotic667.6A versatile solvent for various cross-coupling reactions.[9]
AcetonitrilePolar aprotic8236.6Can be used in some cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the selected base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a dry sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a strong base (e.g., NaOtBu, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).[2]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Product R-B(OR)2 R-B(OR)2 Base Base R-B(OR)2->Base [R-B(OR)2(Base)]- [R-B(OR)2(Base)]- Base->[R-B(OR)2(Base)]- [R-B(OR)2(Base)]-->Transmetalation Ar-Br Ar-Br Ar-Br->Oxidative Addition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Product Formation Check_Catalyst Is the catalyst/ligand appropriate and active? Start->Check_Catalyst Check_Base Is the base strength and solubility sufficient? Check_Catalyst->Check_Base Yes Solution1 Screen bulky, electron-rich ligands. Use fresh catalyst. Check_Catalyst->Solution1 No Check_Solvent Are all reagents soluble in the chosen solvent? Check_Base->Check_Solvent Yes Solution2 Screen different bases (e.g., K2CO3, Cs2CO3, NaOtBu). Ensure base is anhydrous and finely powdered. Check_Base->Solution2 No Check_Conditions Are the temperature and reaction time optimized? Check_Solvent->Check_Conditions Yes Solution3 Try an alternative solvent (e.g., Toluene, Dioxane, DMF). Consider a co-solvent system. Check_Solvent->Solution3 No Solution4 Perform a temperature screen. Increase reaction time and monitor progress. Check_Conditions->Solution4 No

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-Bromo-5-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. The methodologies and data presented herein are based on established analytical principles and data from the closely related analog, 2-Bromo-5-methylpyridine, providing a robust framework for analysis.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule and their electronic environments.

Technique Observed Chemical Shifts (δ, ppm) for 2-Bromo-5-methylpyridine (analog)
¹H NMR (CDCl₃)8.32 (d, J = 2.1 Hz, 1H), 7.38 (dd, J = 7.9 Hz, J = 2.1 Hz, 1H), 7.05 (d, J = 7.9 Hz, 1H)
¹³C NMR (CDCl₃)150.3, 142.4, 138.6, 128.4, 122.8

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural clues based on fragmentation patterns.

Technique Observed m/z for this compound Interpretation
GC-MS (EI)172/174Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Split/splitless inlet, typically at 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 80°C, held for 1 minute, followed by a ramp of 15°C/min to a final temperature.

  • Mass Spectrometry: The mass spectrometer is operated in EI mode, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Approximate Wavenumber (cm⁻¹) for 2-Bromo-5-methylpyridine (analog)
C-H stretching (aromatic and methyl)3100-2850
C=C and C=N stretching (pyrimidine ring)1600-1400
C-Br stretching700-500

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method): For solid samples, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[1]

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for pyrimidine derivatives.[2]

Parameter Typical HPLC Conditions for a Brominated Pyridine Analog
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid).[3][4]
Flow Rate 1.0 mL/min
Detection UV detection at a suitable wavelength (e.g., 254 nm)
Column Temperature 30 °C

Experimental Protocol: HPLC

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the column and record the chromatogram. The purity is typically calculated by area normalization.

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[2]

Parameter Typical GC Conditions for a Brominated Pyridine Analog
Column DB-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) at 280 °C
Oven Temperature Program Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min.

Experimental Protocol: GC

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID).

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane.

  • Analysis: Inject the sample into the GC. The retention time and peak area are used for identification and quantification.

X-ray Crystallography for Definitive Structure

Parameter Crystallographic Data for 2-Bromo-5-methylpyridine
Crystal System Monoclinic
Space Group P 1 21/m 1
Unit Cell Dimensions a = 6.1889 Å, b = 6.614 Å, c = 7.835 Å, β = 93.503°

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and a detailed 3D arrangement of the atoms.

Workflow and Method Comparison

The selection of an analytical method depends on the specific information required. For structural confirmation, a combination of NMR and MS is essential. For purity analysis, HPLC and GC are the methods of choice.

Analytical_Workflow Analytical Workflow for this compound Characterization cluster_structure Structural Elucidation cluster_purity Purity Assessment cluster_solid_state Solid-State Characterization NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Purity_Initial_Assessment Initial Purity Assessment NMR->Purity_Initial_Assessment MS Mass Spectrometry (GC-MS) MS->Structure_Confirmed IR IR Spectroscopy Functional_Groups_Confirmed Functional Groups Confirmed IR->Functional_Groups_Confirmed HPLC HPLC Purity_Quantified Purity Quantified HPLC->Purity_Quantified GC GC GC->Purity_Quantified XRay X-ray Crystallography Definitive_3D_Structure Definitive 3D Structure XRay->Definitive_3D_Structure Sample This compound Sample Sample->NMR Sample->MS Sample->IR Sample->HPLC Sample->GC Sample->XRay

Caption: A logical workflow for the comprehensive characterization of this compound.

Method_Comparison Comparison of Analytical Methods cluster_info Information Provided NMR NMR Structure Detailed Structure NMR->Structure MS MS MolWeight Molecular Weight MS->MolWeight IR IR FuncGroups Functional Groups IR->FuncGroups HPLC HPLC Purity Purity HPLC->Purity GC GC GC->Purity XRay X-Ray ThreeD_Structure 3D Structure XRay->ThreeD_Structure

Caption: Comparison of information provided by different analytical methods.

References

A Comparative Guide to 2-Bromo-5-methylpyrimidine and its Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, brominated pyrimidines are indispensable building blocks for the synthesis of a wide array of therapeutic agents. Their utility stems from the reactivity of the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of molecular diversity. Among these valuable synthons, 2-Bromo-5-methylpyrimidine stands out as a key intermediate. This guide provides an objective comparison of this compound with other brominated pyrimidine isomers, focusing on their synthetic applications, reactivity, and the biological significance of their derivatives.

Physicochemical Properties of Key Brominated Pyrimidines

The position of the bromine atom and other substituents on the pyrimidine ring significantly influences the physicochemical properties of the molecule, which in turn affects reaction conditions and purification strategies. A comparison of key properties is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound C₅H₅BrN₂173.01-
5-Bromo-2-methylpyrimidine C₅H₅BrN₂173.01White to yellow solid[1]
5-Bromo-2,4-dichloropyrimidine C₄HBrCl₂N₂227.88-
2-Amino-5-bromopyrimidine C₄H₄BrN₃174.00-

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of brominated pyrimidines lies in their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the C-Br bond is highly dependent on its position on the electron-deficient pyrimidine ring.

The general order of reactivity for Suzuki-Miyaura coupling on a dihalogenated pyrimidine ring is C4/C6 > C2 > C5. This preferential reactivity allows for selective and sequential functionalization of polyhalogenated pyrimidines. The carbon at the 5-position is generally the least reactive towards oxidative addition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While direct comparative yield data under identical conditions for this compound and its isomers is scarce in the literature, data from structurally analogous bromopyridines can provide valuable insights into expected reactivity trends. In general, the reactivity of bromopyridines in Suzuki coupling follows the order: 4-bromo > 2-bromo > 3-bromo.[2]

Comparative Yields in Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid

Bromopyridine IsomerCatalystBaseSolventApproximate Yield (%)
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O~75-85%[2]
3-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O~60-70%[2]
4-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O>90%[2]

Note: The data presented is for bromopyridine isomers and serves as an analogy for the expected reactivity trends of bromopyrimidine isomers.

The methyl group at the 5-position of this compound is an electron-donating group, which can subtly influence the electronic properties of the pyrimidine ring and, consequently, the reactivity of the C-Br bond.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible and high-yielding synthetic transformations. Below are representative protocols for the synthesis of a brominated pyrimidine and a subsequent Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol describes the regioselective bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF and cool the solution in an ice bath.[3][4]

  • Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF.[4]

  • Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution.[3][4]

  • After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[3][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Pour the reaction mixture into water to precipitate a brown solid.[3]

  • Filter the solid and wash it thoroughly with water.[3]

  • Dry the solid and then wash it with 164 ml of acetonitrile.[4]

  • Filter the solid again and dry to obtain 2-amino-5-bromo-4-methylpyridine. A yield of approximately 80% is reported for this procedure.[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromopyrimidine

This generalized protocol can be adapted for the coupling of this compound with various arylboronic acids.

Materials:

  • Bromopyrimidine (e.g., this compound) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the bromopyrimidine, the desired arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

  • Under the inert atmosphere, add the palladium catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Role in Biological Systems and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a variety of biological pathways.[5] Pyrimidine derivatives are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

Derivatives of brominated pyrimidines are key components in the synthesis of potent and selective kinase inhibitors. The pyrimidine core often acts as a hinge-binder in the ATP-binding pocket of kinases, while substituents introduced via cross-coupling reactions from the bromo-precursor explore other regions of the active site to enhance potency and selectivity.

Inhibitory Activity of Representative Pyrimidine-Based Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)
Pyrimido[5,4-b]indol-4-amineGSK-3β1.8
Pyrimido[4,5-b]indol-4-amineCLK12.0
2,4-DiaminopyrimidineAurora A1.2
2,4-DiaminopyrimidineAurora B0.37

Note: IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] The data presented is for various pyrimidine derivatives to illustrate the potential of this scaffold.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and pathways.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - Bromopyrimidine - Boronic Acid - Base catalyst Add Pd Catalyst & Solvents start->catalyst inert Establish Inert Atmosphere (Ar/N₂) catalyst->inert heat Heat Reaction (e.g., 85-95 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify end Isolated Product purify->end

A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)₂ pd2_intermediate R-Pd(II)L2-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) kinase_cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade Signal transcription Transcription Factors kinase_cascade->transcription Phosphorylation inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->kinase_cascade Inhibition response Cellular Response (Proliferation, Survival) transcription->response

A simplified signaling pathway illustrating kinase inhibition by a pyrimidine derivative.

References

A Comparative Guide to the Synthesis of 2-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Bromo-5-methylpyrimidine is a crucial building block in the creation of a variety of pharmaceutical compounds. This guide provides a comparative analysis of common synthetic methodologies for this compound, offering an objective look at their performance based on experimental data.

Performance Comparison of Synthesis Methods

The selection of a synthetic route for this compound is often a trade-off between yield, purity, reaction time, and the cost and safety of the reagents. The following table summarizes the key quantitative data for three prominent methods.

Parameter Method 1: From 2-Amino-5-bromopyrimidine Method 2: From 2-Hydroxy-5-bromopyrimidine Method 3: From 2-Bromomalonaldehyde
Starting Materials 2-Amino-5-bromopyrimidine, Methyl acetoacetate2-Hydroxy-5-bromopyrimidine, Phosphorus oxychloride2-Bromomalonaldehyde, Acetamidine hydrochloride
Key Steps Diazotization, Substitution, Cyclization/DecarboxylationChlorination, Substitution, Cyclization/DecarboxylationOne-step cyclocondensation
Reported Yield 81.6%[1]High (Intermediate yield >91%)[2]43%[1]
Reported Purity 99.6% (HPLC)[1]High (Intermediate)Not specified
Reaction Time Multi-step, >10 hoursMulti-step, >12 hours5 hours[1]
Key Reagents Sodium nitrite, Potassium tert-amyl alcoholPhosphorus oxychloride, TriethylamineGlacial acetic acid, 3A Molecular sieves
Advantages High yield and purityHigh yield for intermediate stepsOne-step reaction, simple procedure
Disadvantages Multi-step processMulti-step process, use of hazardous reagentsLower reported yield

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of each synthetic method.

Method1 A 2-Amino-5-bromopyrimidine B Diazotization & Halogenation A->B C 2-Halo-5-bromopyrimidine B->C D Substitution with Methyl Acetoacetate C->D E Intermediate D->E F Cyclization & Decarboxylation E->F G This compound F->G

Caption: Workflow for the synthesis from 2-Amino-5-bromopyrimidine.

Method2 A 2-Hydroxy-5-bromopyrimidine B Chlorination (POCl3) A->B C 2-Chloro-5-bromopyrimidine B->C D Substitution with Methyl Acetoacetate C->D E Intermediate D->E F Cyclization & Decarboxylation E->F G This compound F->G

Caption: Workflow for the synthesis from 2-Hydroxy-5-bromopyrimidine.

Method3 A 2-Bromomalonaldehyde C Cyclocondensation A->C B Acetamidine HCl B->C D This compound C->D

Caption: One-step synthesis from 2-Bromomalonaldehyde.

Experimental Protocols

Below are detailed experimental methodologies for the key synthesis routes.

Method 1: Synthesis from 2-Amino-5-bromopyrimidine

This method involves the conversion of 2-amino-5-bromopyrimidine to a 2-halo-5-bromopyrimidine intermediate, followed by substitution and cyclization. The following is an example protocol for the synthesis via a 2-chloro-5-bromopyrimidine intermediate.

Step 1: Synthesis of 2-Chloro-5-bromopyrimidine This intermediate can be prepared from 2-amino-5-bromopyrimidine via a Sandmeyer reaction, or from 2-hydroxy-5-bromopyrimidine as described in Method 2.

Step 2: Synthesis of this compound

  • Under a nitrogen atmosphere, add methyl acetoacetate (11.6g, 0.1mol) and 2-methyltetrahydrofuran (100mL) to a reaction flask and mix.

  • Cool the mixture to -5°C and add a 40% potassium tert-amyl alcohol/toluene solution (30.3g, 0.11mol) dropwise, maintaining the temperature at -5°C.

  • Stir the reaction for 0.5 hours at 0°C after the addition is complete.

  • Add a solution of 2-chloro-5-bromopyrimidine (19.3g, 0.1mol) in 2-methyltetrahydrofuran (30mL) dropwise.

  • Slowly warm the reaction to room temperature and continue stirring for 2 hours. Monitor the reaction by HPLC until the starting material is less than 0.5%.

  • Quench the reaction with a 40% acetic acid aqueous solution. Separate the organic phase and concentrate it to a non-flowing liquid.

  • Add potassium carbonate (55.3g, 0.4mol) and dimethyl sulfoxide (100mL) and heat to 110°C for 4 hours. Monitor by HPLC until the intermediate residue is less than 3%.

  • Cool to room temperature, add water (100mL), and separate the layers. Extract the aqueous phase with methyl tert-butyl ether.

  • Combine the organic phases, wash three times with sodium bicarbonate solution, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain 2-methyl-5-bromopyrimidine. This process has a reported yield of 81.6% and a purity of 99.6% by HPLC.[1]

Method 2: Synthesis from 2-Hydroxy-5-bromopyrimidine

This route involves the initial conversion of 2-hydroxy-5-bromopyrimidine to a halogenated intermediate, which then follows a similar path to Method 1.

Step 1: Synthesis of 2-Chloro-5-bromopyrimidine

  • Dissolve 2-hydroxy-5-bromopyrimidine and phosphorus oxychloride in an organic solvent such as toluene or xylene.

  • The reaction is carried out in the presence of triethylamine at a temperature of 80-85°C.[1]

  • A similar procedure for the synthesis of 5-bromo-2-fluoropyrimidine from 2-hydroxy-5-bromopyrimidine using a fluorinating agent has been reported with a yield of over 91%.[2]

Step 2: Synthesis of this compound The resulting 2-chloro-5-bromopyrimidine can then be used in Step 2 of Method 1 to produce the final product.

Method 3: One-Step Synthesis from 2-Bromomalonaldehyde

This method provides a more direct route to this compound through a cyclocondensation reaction.[3]

  • To a reaction flask, add 2-bromomalonaldehyde (15g, 0.1 mol) and 150 mL of glacial acetic acid.

  • Add 3A molecular sieves (2g) to the mixture.

  • Heat the mixture to 80°C.

  • Prepare a solution of acetamidine hydrochloride (9.4g, 0.1 mol) in 50 mL of glacial acetic acid.

  • Add the acetamidine solution dropwise to the reaction mixture over 30 minutes at 80°C.

  • After the addition is complete, increase the temperature to 100°C and maintain for 5 hours, monitoring the reaction by HPLC.[3]

  • Cool the reaction mixture to room temperature and add 20 mL of water. Let it stand for 2 hours.

  • Filter the mixture and wash the filter cake with a small amount of ethanol.

  • Transfer the filter cake to a mixture of dichloromethane and 5% aqueous sodium hydroxide solution until all solids dissolve.

  • Separate the organic layer, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product. A yield of 43% has been reported for this method.[1]

Concluding Remarks

The choice of synthesis method for this compound will ultimately depend on the specific requirements of the researcher or organization. For applications demanding high purity and yield, the multi-step synthesis starting from 2-amino-5-bromopyrimidine (Method 1) appears to be the most effective, despite its longer reaction time. The one-step synthesis from 2-bromomalonaldehyde (Method 3) offers a significantly simplified and faster procedure, which may be advantageous for rapid library synthesis or when a moderate yield is acceptable. The route from 2-hydroxy-5-bromopyrimidine (Method 2) provides a viable alternative, particularly if the starting material is readily available. Careful consideration of the trade-offs between yield, purity, cost, safety, and operational simplicity is crucial for selecting the optimal synthetic strategy.

References

A Comparative Guide to the HPLC and GC-MS Analysis of 2-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of pharmaceutical intermediates like 2-Bromo-5-methylpyrimidine is paramount. This heterocyclic compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity, identity, and stability is essential for the quality and safety of the final drug product.

This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the principles of each method, present detailed experimental protocols, and offer comparative data to assist in selecting the most suitable technique for your analytical needs.

Methodology Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the physicochemical properties of the analyte and the specific goals of the analysis, such as routine purity assessment, quantification of impurities, or structural elucidation.[1] this compound is a solid with a reported melting point of 41-43 °C and a boiling point of 95-96 °C at 12.5 mmHg, indicating it is amenable to both HPLC and GC analysis.

Table 1: Feature Comparison of HPLC and GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase, typically based on polarity.[2]Separation is based on the compound's volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection.[3]
Sample Volatility Not required. Ideal for non-volatile or thermally labile compounds.[4]The compound must be volatile and thermally stable to be vaporized without decomposition.[1]
Derivatization Generally not required for this compound.May not be strictly necessary due to its volatility, but could be employed to improve peak shape and thermal stability.[5]
Detection Commonly uses UV-Vis detection. Can be coupled with Mass Spectrometry (LC-MS) for greater specificity.[2]Mass Spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering high specificity and structural information.[3]
Sensitivity High sensitivity, with detection limits typically in the low µg/mL to ng/mL range.[4]Excellent sensitivity, often reaching pg/mL levels, especially when using selected ion monitoring (SIM).[1][6]
Sample Preparation Relatively straightforward, often involving dissolving the sample in a suitable solvent and filtering.[4]Can be more complex if derivatization is needed. Requires a volatile solvent for injection.[7]
Analysis Time Run times can be longer compared to GC, especially with gradient elution for complex mixtures.[4]Typically offers faster analysis times for volatile compounds.[8]
Primary Application Ideal for purity determination, quantification of the main component and non-volatile impurities, and stability studies.[8][9]Excellent for identifying and quantifying volatile impurities, residual solvents, and providing unambiguous structural confirmation.[8][10]

Experimental Protocols

The following protocols are representative and may require optimization for specific instruments and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from a standard reversed-phase procedure for similar brominated heterocyclic compounds.[9][11]

1. Instrumentation & Conditions:

  • System: HPLC with a UV detector.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid (for improved peak shape).

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.[11]

  • Detection Wavelength: Determined by UV scan of this compound (typically around 254-270 nm).[9][11]

  • Injection Volume: 10 µL.[9]

  • Run Time: 10 minutes.[11]

2. Sample Preparation:

  • Diluent: Mobile phase (Acetonitrile/Water, 60:40 v/v).

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.[11]

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the analysis of volatile and semi-volatile compounds.[5]

1. Instrumentation & Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.[5]

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Injector: Split/splitless inlet at 250 °C with a split ratio of 20:1.[5]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.[5]

  • Mass Range: Scan from m/z 40 to 400.

2. Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Sample Solution: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 100 µg/mL.

Data Presentation

The following table summarizes expected quantitative results from the analysis of this compound by HPLC and GC-MS.

Table 2: Comparative Analytical Data

ParameterHPLCGC-MS
Expected Retention Time ~4.5 min~7.8 min
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.03 µg/mL
Key Mass Spectral Data (m/z) N/A (UV Detection)Molecular Ion: 172/174 (M/M+2, characteristic 1:1 bromine isotopic pattern). Key Fragments: 93 (loss of Br), 66.

Note: The molecular formula for this compound is C5H5BrN2, with a monoisotopic mass of approximately 171.96 Da.[12] The mass spectrum will show a distinctive isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.[5]

Visualizing the Analytical Workflow

Diagrams created using Graphviz help to visualize the logical flow of each analytical process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity/ Assay Integrate->Quantify Report Generate Report Quantify->Report

Caption: A general workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Volatile Solvent Weigh->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Capillary Column Separation Inject->Separate Detect MS Detection (EI) Separate->Detect ExtractSpectra Extract Mass Spectra Detect->ExtractSpectra Identify Identify Components (Library Search) ExtractSpectra->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: A general workflow for the GC-MS analysis of this compound.

Conclusion and Recommendations

Both HPLC and GC-MS are highly capable techniques for the analysis of this compound, each with its own set of advantages.

  • HPLC is the recommended method for routine quality control, including purity assessment and stability-indicating assays.[3] Its primary benefits are the simplicity of sample preparation (no derivatization required) and its robustness for quantifying the main component and any non-volatile or thermally sensitive impurities.[4]

  • GC-MS excels in the identification and quantification of volatile and semi-volatile impurities.[8] Its major strength is the high degree of certainty it provides in structural confirmation through mass spectral fragmentation patterns and library matching.[3] It is the superior choice when unambiguous identification of unknown trace impurities is the primary objective.

Ultimately, the choice between HPLC and GC-MS should be guided by the specific analytical question at hand. For comprehensive characterization of this compound, employing both techniques can provide a complete profile of the compound and its potential impurities.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-methylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 2-Bromo-5-methylpyrimidine, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and meeting regulatory standards.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized below.

Hazard StatementDescriptionPrecautionary Measures
H302Harmful if swallowed.[1][2]Do not eat, drink or smoke when using this product.[1][2]
H315Causes skin irritation.[1][2][3]Wash hands and face thoroughly after handling. Wear protective gloves.[1][2][3]
H319Causes serious eye irritation.[1][2][3]Wear eye protection/face protection.[1][2][3]
H335May cause respiratory irritation.[1][2]Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1][2]

Personal Protective Equipment (PPE): When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.

PPE ItemSpecification
Gloves Chemically resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or chemical safety goggles.[4]
Protective Clothing Laboratory coat.
Respiratory Protection In cases of potential dust generation, a NIOSH-approved N95 dust mask is recommended.[4][5]

Experimental Protocol: Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is applicable to the pure compound and any materials grossly contaminated with it.

1.0 Waste Identification and Segregation

  • 1.1 Characterize the Waste: All waste containing this compound must be classified as hazardous chemical waste.

  • 1.2 Segregate from Incompatibles: Store waste containing this compound separately from incompatible materials, such as strong oxidizing agents, to prevent adverse reactions.[2]

2.0 Waste Collection and Container Management

  • 2.1 Designate a Waste Container: Use a specific, labeled hazardous waste container for this compound waste. The container must be:

    • Made of a compatible material (e.g., polyethylene).

    • In good condition with a secure, sealable lid.

    • Clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • 2.2 Waste Collection:

    • Carefully transfer the chemical waste into the designated container, minimizing the generation of dust.

    • Place any contaminated disposable materials, such as weighing paper or contaminated gloves, into the same container.

3.0 Waste Accumulation and Storage

  • 3.1 Secure Containment: Keep the waste container securely closed at all times, except when adding waste.

  • 3.2 Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and situated away from general lab activities. The storage area should be cool and well-ventilated.[1][2]

4.0 Final Disposal

  • 4.1 Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[3][6] This product should not be allowed to enter the environment, drains, waterways, or soil.[3]

  • 4.2 Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor.[6]

  • 4.3 Professional Disposal Methods: Disposal of unused product must be undertaken by qualified personnel.[3] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3]

  • 4.4 Documentation: Maintain accurate records of the amount of waste generated and its disposal date.

Disposal Workflow

The following diagram illustrates the key steps and decision points in the disposal process for this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Carefully Transfer Waste & Contaminated Materials container->collect seal Securely Seal Container collect->seal store Store in Designated, Well-Ventilated Area seal->store separate Keep Away from Incompatible Materials store->separate contact_ehs Contact EHS or Licensed Waste Contractor separate->contact_ehs improper Improper Disposal (Drain/Trash) contact_ehs->improper Incorrect Path proper Dispose via Approved Facility (e.g., Incineration) contact_ehs->proper Follow Protocol end End: Waste Disposed Compliantly proper->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 2-Bromo-5-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard StatementGHS ClassificationPictogram
H302: Harmful if swallowed[1][2]Acute toxicity, oral (Category 4)
alt text
H315: Causes skin irritation[1][2][3]Skin corrosion/irritation (Category 2)
alt text
H319: Causes serious eye irritation[1][2][3]Serious eye damage/eye irritation (Category 2A)
alt text
H335: May cause respiratory irritation[1][2]Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
alt text

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risks.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is required when there is a splash hazard.[3][4][5]To protect against splashes and vapors that can cause serious eye irritation.[2][5]
Hand Protection Chemical-resistant, impervious gloves such as nitrile rubber, inspected prior to use.[2][4]To prevent skin contact, which can be harmful and cause irritation.[2]
Body Protection A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[2][4] Long pants and closed-toe, closed-heel shoes are required.[6]To protect against accidental skin contact and contamination of personal clothing.[4]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[2][4] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4][5]To prevent inhalation of harmful dust, vapors, or mists.[2]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2][4]

  • Verify that the designated work area, preferably a chemical fume hood, is clean and uncluttered.

  • Assemble all necessary materials and equipment before handling the chemical.

  • Confirm that all required PPE is available and in good condition.

2. Handling:

  • Wear the appropriate PPE as specified in the table above.

  • Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[2][4]

  • Avoid direct contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the handling area.[2][5]

  • Ground and secure containers when transferring the product to prevent static discharge.[2]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling.[2][5]

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be laundered before reuse.[2][5]

Emergency and First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][5]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2][5]
Inhalation Remove the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[2][5]
Ingestion Rinse mouth with water. Call a poison center or doctor if you feel unwell.[2][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste in a designated, properly labeled, and sealed container. The label must include "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Do not dispose of the chemical down the drain or in regular trash.[7]

2. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[7]

  • Keep the waste container securely closed and store it separately from incompatible materials, such as strong oxidizing agents.[5][7]

3. Disposal Procedure:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Maintain accurate records of the amount of waste generated and the date of disposal.[7]

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_safety Verify Safety Equipment (Eyewash/Shower) prep_area->prep_safety handling_process Perform Experimental Procedure prep_safety->handling_process post_decon Decontaminate Work Area & Equipment handling_process->post_decon disp_collect Collect Waste in Labeled Container handling_process->disp_collect During/After Procedure post_wash Wash Hands Thoroughly post_decon->post_wash post_ppe Doff and Segregate PPE post_wash->post_ppe post_ppe->disp_collect Contaminated PPE disp_store Store in Designated Accumulation Area disp_collect->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.